molecular formula C12H18N2O5 B1311883 Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate CAS No. 253196-37-1

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Cat. No.: B1311883
CAS No.: 253196-37-1
M. Wt: 270.28 g/mol
InChI Key: XMBGWRAQFDOMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H18N2O5 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGWRAQFDOMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442194
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253196-37-1
Record name Ethyl 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253196-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The document outlines a feasible synthetic pathway, detailed experimental protocols, and expected analytical data.

Introduction

This compound is a heterocyclic compound incorporating an isoxazole core functionalized with a protected aminomethyl group and an ethyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds. The N-Boc protecting group offers a stable yet readily cleavable amine functionality, essential for subsequent synthetic transformations.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In the case of this compound, the logical disconnection points to ethyl propiolate as the alkyne component and an in situ generated N-Boc-aminoacetonitrile oxide as the 1,3-dipole.

The nitrile oxide can be generated from a suitable precursor, such as N-Boc-aminoacetaldehyde oxime, through dehydration, or more commonly, from a hydroximoyl chloride precursor under basic conditions. A plausible and efficient route involves the chlorination of N-Boc-glycine aldoxime to the corresponding hydroximoyl chloride, followed by an in situ elimination and cycloaddition with ethyl propiolate.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Hydroximoyl Chloride Formation cluster_2 Step 3: In situ Nitrile Oxide Formation and 1,3-Dipolar Cycloaddition Boc_Gly_H N-Boc-glycine (Starting Material) Boc_Gly_Oxime N-Boc-aminoacetaldehyde oxime Boc_Gly_H->Boc_Gly_Oxime Hydroxylamine, EDC, HOBt Boc_Gly_Oxime_2 N-Boc-aminoacetaldehyde oxime Hydroximoyl_Chloride N-Boc-aminoacetohydroximoyl chloride Boc_Gly_Oxime_2->Hydroximoyl_Chloride N-Chlorosuccinimide (NCS) Hydroximoyl_Chloride_2 N-Boc-aminoacetohydroximoyl chloride Target_Molecule Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate Hydroximoyl_Chloride_2->Target_Molecule Triethylamine (Et3N) Ethyl_Propiolate Ethyl propiolate Ethyl_Propiolate->Target_Molecule

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-Boc-aminoacetaldehyde oxime
  • To a stirred solution of N-Boc-glycine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of hydroxylamine hydrochloride (1.2 eq) and a base such as N-methylmorpholine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-aminoacetaldehyde oxime.

Step 2: Synthesis of N-Boc-aminoacetohydroximoyl chloride
  • Dissolve N-Boc-aminoacetaldehyde oxime (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, the solution containing the hydroximoyl chloride is typically used directly in the next step without isolation.

Step 3: Synthesis of this compound
  • To the solution of N-Boc-aminoacetohydroximoyl chloride from the previous step at 0 °C, add ethyl propiolate (1.2 eq).

  • Slowly add a solution of triethylamine (Et3N) (1.5 eq) in the reaction solvent dropwise over a period of 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number253196-37-1[1]
Molecular FormulaC12H18N2O5[1]
Molecular Weight270.28 g/mol [1]
AppearancePredicted: White to off-white solid or oil-
Table 2: Predicted Spectroscopic Data
ParameterPredicted Value
¹H NMR (400 MHz, CDCl₃) δ (ppm)
Isoxazole H-4~6.5
-CH₂-NHBoc~4.6 (d, J ≈ 6 Hz)
Ethyl -OCH₂CH₃~4.4 (q, J ≈ 7 Hz)
NH-Boc~5.2 (br s)
Ethyl -OCH₂CH₃~1.4 (t, J ≈ 7 Hz)
Boc -C(CH₃)₃~1.45 (s)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Isoxazole C=O~160
Isoxazole C-5~172
Isoxazole C-3~158
Boc C=O~156
Isoxazole C-4~103
Boc -C(CH₃)₃~80
Ethyl -OCH₂CH₃~62
-CH₂-NHBoc~38
Boc -C(CH₃)₃~28
Ethyl -OCH₂CH₃~14
IR (KBr, cm⁻¹)
N-H stretch~3350
C-H stretch~2980, 2930
C=O stretch (ester)~1730
C=O stretch (Boc)~1700
C=N stretch (isoxazole)~1600
N-O stretch~1420
C-O stretch~1250, 1160
Mass Spectrometry (ESI+)
[M+H]⁺271.12
[M+Na]⁺293.10

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up cluster_purification Purification and Analysis Reactants Prepare solutions of N-Boc-aminoacetohydroximoyl chloride and ethyl propiolate Reaction Combine reactants and add triethylamine at 0°C. Stir at room temperature. Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Wash Aqueous wash (Water, Brine) Monitoring->Wash Upon completion Dry Dry organic phase (Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Characterization Characterize pure product (NMR, IR, MS) Chromatography->Characterization

Caption: General workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, incorporating an isoxazole core, a protected amine, and an ethyl ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate for the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, available spectral data, and general experimental procedures relevant to its synthesis and handling.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

PropertyValueSource(s)
CAS Number 253196-37-1[1][2][3]
Molecular Formula C₁₂H₁₈N₂O₅[1]
Molecular Weight 270.28 g/mol
Physical State Yellow Solid
Melting Point Not explicitly reported in literature.
Boiling Point Not explicitly reported in literature.
Solubility Expected to be soluble in polar organic solvents.
Storage Conditions Store at -20°C[1]

Spectral Data

While specific spectra are proprietary to chemical suppliers, the types of spectral data available for this compound confirm its structural identity. Researchers can typically obtain these spectra upon purchase of the compound.

Spectral Data TypeAvailabilitySource(s)
¹H NMR Available from commercial suppliers[4]
¹³C NMR Available from commercial suppliers[4]
Mass Spectrometry (MS) Available from commercial suppliers[4]
Infrared (IR) Spectroscopy Available from commercial suppliers[4]

Experimental Protocols

General Synthesis Workflow

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Materials (e.g., propargyl amine derivative, ethyl glyoxalate) Reaction Cycloaddition Reaction (e.g., 1,3-dipolar cycloaddition) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

General Purification Workflow

G General Purification Workflow Crude Crude Product Dissolve Dissolve in minimum amount of solvent Crude->Dissolve Column Load onto Silica Gel Column Dissolve->Column Elute Elute with a solvent gradient (e.g., Hexane/Ethyl Acetate) Column->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of a moderately polar organic compound like this compound using column chromatography.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of isoxazoles have been reported to possess a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Isoxazole-containing compounds have been investigated as potential anticancer agents.

  • Anti-inflammatory: Certain isoxazole derivatives have shown anti-inflammatory properties.

  • Antibacterial and Antifungal: The isoxazole nucleus is present in some antimicrobial agents.

This compound, with its protected amine and ester functionalities, is an ideal starting material for the generation of a library of derivatives for biological screening. The Boc-protecting group can be readily removed under acidic conditions to liberate the primary amine, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification.

Logical Relationship for Derivatization

G Potential Derivatization Pathways Start Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate Amine_Deprotection Amine Deprotection (e.g., TFA/DCM) Start->Amine_Deprotection Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Ester_Hydrolysis Free_Amine Free Amine Derivative Amine_Deprotection->Free_Amine Carboxylic_Acid Carboxylic Acid Derivative Ester_Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Free_Amine->Amide_Coupling Carboxylic_Acid->Amide_Coupling Further_Functionalization Further Functionalization Amide_Coupling->Further_Functionalization

Caption: Logical workflow illustrating the potential for creating diverse chemical libraries from the title compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds with potential applications in drug discovery. While specific, publicly available experimental data for some of its physical properties are limited, its chemical identity is well-established. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the development of new therapeutic agents. Researchers working with this compound should rely on data from commercial suppliers and employ general synthetic and purification methodologies for isoxazole derivatives.

References

In-Depth Technical Guide: Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 253196-37-1

This technical guide provides a comprehensive overview of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a putative synthesis protocol based on established methodologies, and discusses its potential applications, particularly in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring an isoxazole core, which is a prevalent scaffold in medicinal chemistry. The presence of the Boc-protected amine and the ethyl ester functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 253196-37-1[1][2][3][4]
Molecular Formula C₁₂H₁₈N₂O₅[1][2]
Molecular Weight 270.28 g/mol [2]
IUPAC Name ethyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylateN/A
Canonical SMILES CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C[5]
Physical Form Solid
Predicted XlogP3 1.5[5]
Storage Temperature -20°C[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 253196-37-1) is not explicitly available in the reviewed literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted isoxazoles. The most common approach involves the cycloaddition reaction between a β-enamino ketoester and hydroxylamine.[6]

Putative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G cluster_0 Step 1: Formation of β-enamino ester cluster_1 Step 2: Synthesis of Isoxazole Core cluster_2 Step 3: Halogenation cluster_3 Step 4: Nucleophilic Substitution starting_materials Ethyl acetoacetate + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) intermediate1 Ethyl 3-(dimethylamino)but-2-enoate starting_materials->intermediate1 Reaction intermediate2 Ethyl 5-methylisoxazole-3-carboxylate intermediate1->intermediate2 Cycloaddition hydroxylamine Hydroxylamine hydrochloride hydroxylamine->intermediate2 intermediate3 Ethyl 5-(bromomethyl)isoxazole-3-carboxylate intermediate2->intermediate3 Radical Bromination nbs N-Bromosuccinimide (NBS) nbs->intermediate3 target_molecule This compound intermediate3->target_molecule Substitution boc_amine tert-Butyl carbamate boc_amine->target_molecule

Caption: Putative synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed methodologies for the key steps outlined in the synthetic workflow. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 3-(dimethylamino)but-2-enoate

  • Reagents: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add DMF-DMA. The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino ester, which may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

  • Reagents: Ethyl 3-(dimethylamino)but-2-enoate, Hydroxylamine hydrochloride, Base (e.g., sodium acetate).

  • Procedure: The crude ethyl 3-(dimethylamino)but-2-enoate is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride and a base is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Step 3: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

  • Reagents: Ethyl 5-methylisoxazole-3-carboxylate, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN).

  • Procedure: Ethyl 5-methylisoxazole-3-carboxylate is dissolved in a non-polar solvent (e.g., carbon tetrachloride). NBS and a catalytic amount of a radical initiator are added. The mixture is heated to reflux under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

  • Reagents: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, tert-Butyl carbamate, Base (e.g., potassium carbonate).

  • Procedure: To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate in a polar aprotic solvent (e.g., DMF), add tert-butyl carbamate and a base. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by column chromatography to yield the final product.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While a complete set of spectra is not publicly available, chemical suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data.[7][8]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Peaks
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), Boc group (singlet), methylene bridge (singlet or doublet), and the isoxazole ring proton (singlet).
¹³C NMR Resonances for the carbonyl carbons of the ester and carbamate, carbons of the isoxazole ring, the tert-butyl group, the ethyl group, and the methylene bridge.
IR Spectroscopy Characteristic absorption bands for C=O stretching (ester and carbamate), N-H stretching (carbamate), and C=N stretching (isoxazole ring).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (270.28), along with characteristic fragmentation patterns.

Applications in Drug Discovery

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Boc-protected amine allows for selective deprotection and further functionalization, enabling the generation of libraries of compounds for high-throughput screening. For instance, derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for specific receptors.

Example Application: Synthesis of Antimycobacterial Agents

Recent research has focused on the development of novel isoxazole-based compounds as potential treatments for tuberculosis.[12] The core isoxazole scaffold can be elaborated with various substituents to optimize activity against Mycobacterium tuberculosis.

G cluster_0 Lead Discovery and Optimization cluster_1 Biological Evaluation target_molecule This compound deprotection Boc Deprotection target_molecule->deprotection amide_coupling Amide Coupling with Various Carboxylic Acids deprotection->amide_coupling compound_library Library of Isoxazole Amides amide_coupling->compound_library screening Screening against M. tuberculosis compound_library->screening hit_compounds Identification of Hit Compounds screening->hit_compounds sar_studies Structure-Activity Relationship (SAR) Studies hit_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for developing novel antimycobacterial agents.

While a specific signaling pathway for this compound has not been identified, isoxazole derivatives, in general, have been shown to act through various mechanisms, including the inhibition of enzymes like xanthine oxidase or by modulating signaling pathways involved in inflammation and cancer.[1][13] Further research is needed to elucidate the specific biological targets of derivatives of this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures makes it a key intermediate for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field of drug discovery. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully explore the potential of this compound.

References

An In-depth Technical Guide to Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

This compound is a protected amino acid derivative built on an isoxazole scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions in multi-step syntheses.

PropertyValueSource
Molecular Formula C12H18N2O5[1][2][3]
Molecular Weight 270.28 g/mol [1][2]
CAS Number 253196-37-1[1][2][4]
Canonical SMILES CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C[3]
InChI Key XMBGWRAQFDOMCS-UHFFFAOYSA-N[3]
Appearance Typically a solidN/A
Storage Temperature -20°C[1]

Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an analogous multi-step condensation reaction. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic approach can be inferred from related compounds. A plausible synthesis could involve the reaction of an appropriate β-ketoester with hydroxylamine, followed by functional group manipulations to introduce the N-Boc protected aminomethyl group.

A representative synthesis for a related isoxazole is the preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which involves the following key steps[5]:

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate in the presence of a catalytic amount of DMAP and heated to 110°C.

  • Formation of the Isoxazole Ring: The resulting enoate is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH2OH·HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature.

  • Work-up and Isolation: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

To obtain the target compound, a similar strategy would be employed, starting with precursors that would yield the desired substituents at the 3 and 5 positions of the isoxazole ring.

Applications in Synthesis and Medicinal Chemistry

Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[5]. The subject compound, with its protected amine and ester functionalities, is a valuable building block for creating more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, making it a useful component in the synthesis of novel therapeutic agents and peptidomimetics.

The workflow below illustrates the general utility of a Boc-protected amino-isoxazole derivative in solid-phase peptide synthesis.

Peptide_Synthesis_Workflow resin Solid Support (e.g., Rink Amide Resin) coupling Coupling resin->coupling 1. fmoc_aa Fmoc-protected Amino Acid fmoc_aa->coupling deprotection1 Fmoc Deprotection (Piperidine) coupling->deprotection1 2. coupling2 Coupling deprotection1->coupling2 3. isoxazole Boc-Amino-Isoxazole Carboxylic Acid isoxazole->coupling2 deprotection2 Boc Deprotection (TFA) coupling2->deprotection2 Repeat n times cleavage Cleavage from Resin (TFA) deprotection2->cleavage Final Step peptide Final Peptide with Isoxazole Moiety cleavage->peptide

General workflow for incorporating an amino-isoxazole moiety into a peptide.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and versatility in temporarily masking amine functionalities. Its widespread use, particularly in peptide synthesis and the construction of complex pharmaceutical agents, stems from its predictable reactivity and facile, yet selective, removal under acidic conditions. This technical guide provides a comprehensive exploration of the Boc group, detailing its mechanism of action, applications, and the experimental protocols crucial for its successful implementation.

Core Principles: Protection and Deprotection

The primary function of the Boc group is the reversible blockade of the nucleophilic and basic nature of amines by converting them into less reactive carbamates.[1] This protection strategy is fundamental to multi-step syntheses, preventing unwanted side reactions and enabling the selective modification of other functional groups within a molecule.[2]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide, the latter of which provides a strong thermodynamic driving force for the reaction.[3] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to deprotonate the amine, thereby increasing its nucleophilicity.[4][5]

G cluster_protection Boc Protection Pathway Amine Amine Boc2O Di-tert-butyl dicarbonate (Boc)₂O Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate ProtectedAmine N-Boc Protected Amine Intermediate->ProtectedAmine Byproducts tert-Butanol + CO₂ Intermediate->Byproducts Collapse

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, which is followed by the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[7][8] The liberated amine is protonated by the excess acid, forming a salt.[6]

G cluster_deprotection Boc Deprotection Pathway (Acid-Catalyzed) ProtectedAmine N-Boc Protected Amine Protonation Protonated Carbamate ProtectedAmine->Protonation + H⁺ (e.g., TFA) Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid tButylCation tert-Butyl Cation Fragmentation->tButylCation FreeAmine Free Amine (Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Orthogonality: A Pillar of Modern Synthesis

A key advantage of the Boc protecting group is its orthogonality with other common protecting groups.[1][9] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other. This principle is critical for the synthesis of complex molecules with multiple functional groups.[9] The acid-labile nature of the Boc group makes it compatible with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl), groups removed by hydrogenolysis such as Cbz (benzyloxycarbonyl), and those cleaved by transition metal catalysis like Alloc (allyloxycarbonyl).[1][9]

G cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Polyfunctional Molecule (Amine, Alcohol, Carboxylic Acid) Boc Boc (Amine) Molecule->Boc Fmoc Fmoc (Amine) Molecule->Fmoc TBDMS TBDMS (Alcohol) Molecule->TBDMS Bn Benzyl (Carboxylic Acid) Molecule->Bn Acid Acid (e.g., TFA) Boc->Acid Base Base (e.g., Piperidine) Fmoc->Base Fluoride Fluoride (e.g., TBAF) TBDMS->Fluoride Hydrogenolysis H₂, Pd/C Bn->Hydrogenolysis

Caption: Orthogonality of the Boc group with other common protecting groups.

Applications in Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS). In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the side-chain functional groups are protected by more acid-stable groups like benzyl ethers.[7][10] This "graduated acid lability" allows for the selective removal of the N-terminal Boc group at each cycle of amino acid addition using a moderately strong acid like TFA, without cleaving the peptide from the resin or removing the side-chain protecting groups.[11][12]

G Start C-terminal Boc-Amino Acid Anchored to Resin Deprotection 1. Deprotection: Remove Boc with TFA Start->Deprotection Wash Wash to remove excess reagents Deprotection->Wash Wash Neutralization 2. Neutralization: Treat with Base (e.g., DIEA) Neutralization->Wash Wash Coupling 3. Coupling: Add next activated Boc-Amino Acid Coupling->Wash Wash Wash->Neutralization Wash->Coupling Repeat Repeat Cycle (n-1) times Wash->Repeat Repeat->Deprotection Cleavage Final Cleavage from Resin (e.g., with HF) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of a Boc-SPPS cycle.

Natural Product Synthesis

The Boc group is also extensively used in the total synthesis of complex natural products. Its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and catalytic hydrogenation, makes it an ideal choice for protecting amine functionalities during the construction of intricate molecular architectures.[2][13]

Data Presentation: Reaction Conditions and Yields

The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Boc Protection of Amines with (Boc)₂O

Substrate TypeBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aliphatic (Primary)TEA (1.5)DCMRT2>95[5]
Aliphatic (Secondary)NoneTHF401290-98[14]
Aromatic (Aniline)Amberlyst-15Solvent-freeRT<1 min99
Amino AcidNaOH (1.1)Dioxane/H₂ORT490-99[4]
Various AminesNoneWater/AcetoneRT1-1285-98[3][13]

Table 2: Boc Deprotection Conditions

ReagentSolventTemp (°C)TimeNotesReference
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 - RT1-4 hMost common method.[6][6][15]
Hydrochloric Acid (HCl) (4M)1,4-Dioxane or Ethyl AcetateRT1-4 hProduct precipitates as HCl salt.[16][14][16]
Trimethylsilyl Iodide (TMSI)Chloroform or AcetonitrileRT12-24 hMild, non-hydrolytic conditions.[14][14][16]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12-24 hMilder Lewis acid condition.[17][5]
Boiling WaterWater1000.5-10 hGreen, neutral conditions for some substrates.[18][18]
Oxalyl Chloride (3 equiv.)MethanolRT1-4 hMild, non-acidic conditions.[19][19]

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)[3]

  • Triethylamine (TEA) (1.0 - 1.5 equiv) (optional, for amine salts)[5]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][17]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.[3] If the amine is a hydrochloride salt, add TEA to generate the free amine.

  • Add di-tert-butyl dicarbonate to the solution.[3]

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]

  • Upon completion, quench the reaction by adding water.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • If necessary, purify the crude product by column chromatography.[3]

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM), anhydrous[6]

  • Saturated aqueous sodium bicarbonate solution[16]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM.[6][15]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[6][16]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[16]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[16]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[16]

Note on Scavengers: The deprotection of Boc groups generates a reactive tert-butyl cation, which can lead to side reactions such as the alkylation of nucleophilic residues like tryptophan or methionine.[10][14] To prevent this, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) can be added to the reaction mixture.[10][14]

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its unique combination of stability to a broad range of reagents and its clean, acid-labile deprotection has solidified its role in both academic research and industrial drug development. A thorough understanding of its mechanisms, orthogonality, and the nuances of its application through well-defined experimental protocols is paramount for its successful implementation in the synthesis of complex, life-enhancing molecules.

References

Spectroscopic Profile of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document presents an analysis based on predicted values and data from structurally analogous compounds. The experimental protocols provided are derived from established methods for similar isoxazole derivatives.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 5-[[(tert-butoxycarbonyl)amino]methyl]isoxazole-3-carboxylate

  • CAS Number: 253196-37-1[1][2][3]

  • Molecular Formula: C₁₂H₁₈N₂O₅[1][2][4]

  • Molecular Weight: 270.28 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from predictive models and analysis of similar structures in published literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.75d, J=~6.0 Hz2H-CH₂-NH-
~6.70s1HIsoxazole H-4
~5.10br s1H-NH-Boc
~4.40q, J=~7.1 Hz2H-O-CH₂-CH₃
~1.45s9H-C(CH₃)₃ (Boc)
~1.38t, J=~7.1 Hz3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~170.0Ester C=O
~161.0Isoxazole C-5
~158.5Isoxazole C-3
~155.8Boc C=O
~105.0Isoxazole C-4
~80.5-C(CH₃)₃ (Boc)
~62.0-O-CH₂-CH₃
~36.5-CH₂-NH-
~28.3-C(CH₃)₃ (Boc)
~14.2-O-CH₂-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (Amide)
~2980, ~2930MediumC-H Stretch (Aliphatic)
~1725StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Boc)
~1520StrongN-H Bend (Amide II)
~1250, ~1160StrongC-O Stretch (Ester, Boc)
Table 4: Predicted Mass Spectrometry (MS-ESI) Data
m/z (amu)Ion Species
271.13[M+H]⁺
293.11[M+Na]⁺
309.08[M+K]⁺
215.09[M-tBu+H]⁺
171.06[M-Boc+H]⁺

Data derived from predicted values.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for isoxazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background correction and present the data in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of 50-500 m/z.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment report Technical Guide / Publication purity_assessment->report

Caption: Workflow for Spectroscopic Analysis.

References

Isoxazole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a privileged structure in drug design.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoxazole derivatives, with a focus on their therapeutic applications. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside visual representations of crucial signaling pathways.

Synthesis of the Isoxazole Core

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

One of the most prevalent and versatile methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[4] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to avoid their dimerization.[5]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Step 1: Generation of Nitrile Oxide: To a solution of the desired aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T (1.1 eq.) at 0 °C. A base, such as triethylamine (Et3N) or pyridine (1.2 eq.), is then added dropwise, and the reaction mixture is stirred at room temperature for 1-2 hours to generate the nitrile oxide in situ.

  • Step 2: Cycloaddition: The alkyne (1.0-1.2 eq.) is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is then stirred at room temperature or heated under reflux until completion, which is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Cyclization of Chalcones

Another widely employed method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[6] This reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones

  • Step 1: Synthesis of Chalcone: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

  • Step 2: Cyclization to Isoxazole: The synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) are dissolved in a suitable solvent like ethanol or acetic acid. A base, such as sodium acetate or potassium hydroxide, is added, and the mixture is refluxed for several hours.[7][8]

  • Step 3: Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice. The resulting solid is collected by filtration, washed with water, and dried. The crude isoxazole derivative is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Biological Activities of Isoxazole Derivatives

Isoxazole-containing compounds exhibit a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic indications.[2]

Anti-inflammatory and Analgesic Activity

A significant number of isoxazole derivatives have been developed as potent anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Table 1: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib>1000.0079>12658[12]
Celecoxib9.40.08117.5[13]
Compound C3-0.93 ± 0.01-[14]
Compound C5-0.85 ± 0.04-[14]
Compound C6-0.55 ± 0.03-[14]
HYB19-1.28-[15]
HYB34-0.23-[15]
PYZ16-0.5210.73[15]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of isoxazole derivatives on COX-1 and COX-2 can be determined using a colorimetric or fluorescent inhibitor screening assay kit.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the COX enzyme for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a specific incubation time (e.g., 2 minutes at 37°C), the reaction is stopped by adding a solution of saturated stannous chloride.[16]

  • Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is reduced to prostaglandin F2α (PGF2α), which is then quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

Below is a diagram illustrating the general workflow for a COX-2 inhibition assay.

G Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare COX-2 Enzyme Solution incubation Pre-incubate Enzyme with Compound prep_enzyme->incubation prep_substrate Prepare Arachidonic Acid Solution reaction Initiate Reaction with Substrate prep_substrate->reaction prep_compounds Prepare Isoxazole Derivative Dilutions prep_compounds->incubation incubation->reaction termination Terminate Reaction reaction->termination elisa Quantify PGF2α via ELISA termination->elisa data_analysis Calculate IC50 Values elisa->data_analysis

Caption: General workflow for a COX-2 inhibition assay.

The mechanism of action of selective COX-2 inhibitors like Valdecoxib involves the binding of the drug to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[1][7]

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by isoxazole derivatives.

G COX-2 Signaling Pathway Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation isoxazole Isoxazole Derivatives (e.g., Valdecoxib, Celecoxib) isoxazole->inhibition inhibition->cox2

Caption: COX-2 signaling pathway and inhibition by isoxazole derivatives.

Anticancer Activity

The isoxazole moiety is present in numerous compounds with potent anticancer activity. These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[2][17]

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

CompoundCell LineIC50Reference
Compound 1K56271.57 ± 4.89 nM[18]
Compound 2K56218.01 ± 0.69 nM[18]
Compound 4K56270.1 ± 5.8 nM[18]
TTI-4MCF-72.63 µM[19]
Compound 11Hepatocellular Carcinoma0.7-9.5 µM[20]
Compound 85Breast Cancer0.7-9.5 µM[20]
Compound 3dMCF-743.4 µM[21]
Compound 4dMCF-739.0 µM[21]
B8MCF-71.89 µM[22]
B14MCF-70.95 µM[22]
B18MCF-71.30 µM[22]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

The induction of apoptosis is a key mechanism by which many anticancer isoxazole derivatives exert their effects.[18] This programmed cell death is characterized by a series of morphological and biochemical changes, including the activation of caspases.

The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by isoxazole derivatives.

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis isoxazole Isoxazole Derivatives isoxazole->death_receptor isoxazole->dna_damage

Caption: Simplified overview of apoptosis signaling pathways.

Antimicrobial Activity

Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[23][24] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
178dE. coli117[25]
178eE. coli110[25]
178fE. coli95[25]
178dS. aureus100[25]
178eS. aureus95[25]
4eC. albicans6-60[26]
4gC. albicans6-60[26]
4hC. albicans6-60[26]
TPI-2S. aureus, E. coli6.25[23]
TPI-5S. aureus, E. coli6.25[23]
TPI-14S. aureus, E. coli6.25[23]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of isoxazole derivatives against various microorganisms is commonly determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The isoxazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The general workflow for determining the antimicrobial activity of isoxazole derivatives is depicted below.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Isoxazole Derivatives prep_compounds->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoxazole derivatives. These studies involve systematically modifying the substituents on the isoxazole ring and evaluating the impact on biological activity.

For anti-inflammatory activity , the nature and position of substituents on the aryl rings attached to the isoxazole core are critical for COX-2 selectivity. For instance, in the diarylisoxazole class of COX-2 inhibitors, a sulfonamide or a similar polar group on one of the phenyl rings is often required for potent and selective inhibition.

In the context of anticancer activity , the introduction of different functional groups can significantly influence cytotoxicity and the mechanism of action. For example, the presence of electron-withdrawing groups on the phenyl rings of some isoxazole derivatives has been shown to enhance their pro-apoptotic effects.

For antimicrobial agents , SAR studies have revealed that lipophilicity and the presence of specific pharmacophoric features, such as halogens or hydrogen bond donors/acceptors, can dramatically affect the antimicrobial spectrum and potency.

Approved Drugs and Future Perspectives

The versatility of the isoxazole scaffold is underscored by the number of approved drugs that incorporate this heterocycle. Examples include the anti-inflammatory drugs celecoxib and valdecoxib, the antibiotic sulfamethoxazole, and the anticonvulsant zonisamide.[27]

The continued exploration of isoxazole chemistry promises the development of novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the design of multi-target isoxazole derivatives, the development of isoxazole-based probes for chemical biology, and the application of novel synthetic methodologies to access more complex and diverse isoxazole libraries. The rich medicinal chemistry of isoxazole derivatives ensures their enduring importance in the quest for new medicines to address unmet medical needs.

References

Aminomethylisoxazoles: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethylisoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and significant potential for therapeutic applications. This technical guide provides an in-depth overview of the core therapeutic areas where aminomethylisoxazole derivatives have shown promise, including their role as modulators of the central nervous system, as anticancer agents, and as anti-inflammatory and antimicrobial compounds. This document details the underlying mechanisms of action, presents available quantitative efficacy data, and provides comprehensive experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction: The Versatility of the Aminomethylisoxazole Core

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1] The incorporation of an aminomethyl group creates a versatile pharmacophore that can interact with a variety of biological targets. A notable example is 5-aminomethyl-3-methoxyisoxazole, which is a structural analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[2] This structural mimicry is a key factor in its therapeutic potential for neurological disorders. Beyond the central nervous system, aminomethylisoxazole derivatives have been investigated for their efficacy in oncology, inflammation, and infectious diseases.[1][3]

Therapeutic Applications

Neurological Disorders: GABA-A Receptor Agonism

The structural similarity of certain aminomethylisoxazoles to GABA allows them to act as agonists at the GABA-A receptor, a ligand-gated ion channel.[2] Activation of this receptor leads to an influx of chloride ions, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[2] This mechanism of action makes these compounds promising candidates for the treatment of neurological and psychiatric conditions such as anxiety, epilepsy, and sleep disorders.[2]

Table 1: Comparative Efficacy of GABA-A Receptor Agonists

CompoundTargetEC50Ki
MuscimolGABA-A Receptor Agonist~1-2 nM (for δ-subunit containing receptors); 180 ± 83 nM (for α1β3 receptors)~1.0-1.6 nM (for native δ-GABA-A receptors)
Gaboxadol (THIP)GABA-A Receptor Agonist (preferential for extrasynaptic δ-subunit containing receptors)30-50 nM (for α4β3δ and α6β3δ receptors)Data not available
5-Aminomethyl-3-methoxyisoxazoleGABA-A ReceptorData not availableData not available

Data for Muscimol and Gaboxadol are provided for comparative purposes.

The binding of an aminomethylisoxazole agonist to the GABA-A receptor initiates a signaling cascade that leads to neuronal inhibition.

GABA_A_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Aminomethylisoxazole Aminomethylisoxazole GABA_A_Receptor GABA-A Receptor Aminomethylisoxazole->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

GABA-A receptor signaling pathway initiated by an aminomethylisoxazole agonist.
Oncology: Anticancer Activity

Derivatives of the isoxazole scaffold are actively being explored for their potential in oncology.[1] Studies have shown that certain aminomethylisoxazole derivatives possess cytotoxic properties against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4]

Table 2: Anticancer Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

CompoundCell LineIC50 (µg/mL)
2fHep3B5.76
2fHepG234.64
2aHep3B11.60
2bHep3B7.66
2cHep3B9.87
2eHep3B10.25
Data from a study on fluorophenyl-isoxazole-carboxamide derivatives.[4]

A common mechanism by which anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis.

Apoptosis_Pathway Isoxazole_Derivative Aminomethylisoxazole Derivative Cancer_Cell Cancer Cell Isoxazole_Derivative->Cancer_Cell Targets Signaling_Cascade Intracellular Signaling Cascade Cancer_Cell->Signaling_Cascade Initiates Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Leads to

General pathway for apoptosis induction by an aminomethylisoxazole derivative.
Anti-inflammatory and Antimicrobial Applications

The isoxazole moiety is present in several anti-inflammatory and antimicrobial drugs.[5] Derivatives of aminomethylisoxazole have also been investigated for these properties. The anti-inflammatory effects are often evaluated using models like the carrageenan-induced paw edema in rats. Antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)
1eS. epidermidis 75656.2
1eE. coli ATCC 2592228.1
1eC. albicans 12814
3aP. aeruginosa ATCC 2785314
4aS. epidermidis 75656.2
4aB. subtilis ATCC 668356.2
4aC. albicans 12814
Data from a study on various 1,3-oxazole-based compounds and their isosteric analogues.[6]

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol is adapted from established methods for measuring ligand binding to the GABA-A receptor complex.

Objective: To determine the binding affinity of a test compound to the GABA-A receptor.

Materials:

  • Rat brain synaptic membrane preparations

  • Radiolabeled ligand (e.g., [³H]muscimol)

  • Test aminomethylisoxazole compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test aminomethylisoxazole compound.

  • In a reaction tube, add the rat brain membrane preparation, the radiolabeled ligand at a fixed concentration, and either buffer (for total binding), a saturating concentration of a known GABA-A agonist (for non-specific binding), or the test compound.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Membrane Prep - Radioligand - Test Compound Start->Preparation Incubation Incubate (Membrane + Radioligand + Test Compound) Preparation->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Experimental workflow for a GABA-A receptor binding assay.
MTS Assay for Anticancer Activity

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Objective: To assess the cytotoxic effect of an aminomethylisoxazole derivative on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • Test aminomethylisoxazole compound

  • MTS solution (containing an electron coupling reagent like PES)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test aminomethylisoxazole compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium only for background subtraction and wells with untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of the MTS solution to each well.

  • Incubate the plates for 1 to 4 hours at 37°C.[6][7]

  • Record the absorbance at 490 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Objective: To evaluate the anti-inflammatory effect of an aminomethylisoxazole derivative.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test aminomethylisoxazole compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletismometer or digital caliper

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the aminomethylisoxazole derivative).

  • Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a pletismometer or caliper.

Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

  • Compare the anti-inflammatory activity of the test compound with the standard drug.[8]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical approach for determining the pharmacokinetic profile of an isoxazole derivative in rats.

Objective: To determine the pharmacokinetic parameters of an aminomethylisoxazole derivative after administration.

Materials:

  • Wistar rats

  • Test aminomethylisoxazole compound

  • Dosing vehicles (for oral and intravenous administration)

  • Blood collection tubes (e.g., with K3EDTA)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Divide the rats into two groups for oral and intravenous administration.

  • Administer a single dose of the test compound to each rat.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

  • Analyze the concentration of the test compound in the plasma samples using a validated HPLC-MS/MS method.[2][5]

Data Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F) for the oral dose.

PK_Study_Workflow Start Start Dosing Administer Compound (Oral or IV) to Rats Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Analysis Analyze Plasma Samples (HPLC-MS/MS) Processing->Analysis Calculation Calculate Pharmacokinetic Parameters Analysis->Calculation End End Calculation->End

Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

Aminomethylisoxazoles represent a promising class of compounds with a broad range of potential therapeutic applications. Their structural versatility allows for the fine-tuning of their activity towards various biological targets. While significant progress has been made in exploring their utility in neurological disorders, oncology, and infectious and inflammatory diseases, further research is warranted. Future efforts should focus on synthesizing and screening novel derivatives to identify compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are crucial to fully elucidate their modes of action and to identify novel therapeutic targets. The development of robust structure-activity relationships will be instrumental in guiding the rational design of next-generation aminomethylisoxazole-based therapeutics.

References

A Technical Guide to the Crystal Structure of Isoxazole Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the crystallographic analysis of isoxazole carboxylate compounds, a class of heterocyclic molecules significant in medicinal chemistry for their diverse pharmacological activities.[1][2] Understanding the three-dimensional atomic arrangement of these compounds through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and enabling rational drug design.

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Isoxazole carboxylates can be synthesized through various pathways, with a common method being the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] Once the compound is synthesized and purified, the critical step is to grow high-quality single crystals suitable for X-ray diffraction.

Detailed Protocol for Crystal Growth (Slow Evaporation Method):

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the isoxazole carboxylate compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the selected solvent, using gentle warming if necessary, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: Filter the solution into a clean vial. To control the rate of evaporation, cover the vial with parafilm and puncture it with a few small holes.[4]

  • Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several hours to days. Slow crystal growth is paramount for obtaining well-ordered, single crystals.[5]

  • Crystal Selection: Examine the resulting crystals under a polarizing microscope. Ideal crystals for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or inclusions.[5] They should extinguish light uniformly every 90° of rotation.[5] For typical diffractometers, a crystal with maximum dimensions of around 0.25 mm is optimal.[5]

SC-XRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation.[6]

Generalized Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker APEXII CCD). X-rays, typically from a Molybdenum source (Mo Kα radiation, λ = 0.7107 Å), are directed at the crystal.[6][7] The instrument rotates the crystal through various angles while a detector records the diffraction pattern, which consists of thousands of reflection intensities.[6][8] Data collection can take between 6 to 24 hours.[6]

  • Unit Cell Determination: A subset of strong reflections is used to determine the crystal system and the dimensions of the unit cell (a, b, c, α, β, γ).[8]

  • Structure Solution: The collected intensity data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data using software such as SHELXL.[7][9] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.[8]

The logical flow from compound synthesis to final structural analysis is depicted in the following workflow diagram.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Solution Prepare Saturated Solution Purification->Solution Evaporation Slow Evaporation Solution->Evaporation Selection Select Single Crystal Evaporation->Selection DataCollection Data Collection (Diffractometer) Selection->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation G Structure-Activity Relationship Logic Compound Isoxazole Carboxylate Compound Structure 3D Crystal Structure (Conformation, Stereochemistry) Compound->Structure Determined by SC-XRD Properties Physicochemical Properties (Solubility, Stability) Structure->Properties Influences Target Biological Target (e.g., Receptor, Enzyme) Structure->Target Enables Binding Properties->Target Affects Bioavailability Activity Pharmacological Activity (e.g., Immunosuppressive) Target->Activity Leads to

References

The Rise of Isoxazoles: A Technical Guide to Their Discovery and Development in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This in-depth technical guide provides a comprehensive overview of the discovery, development, and therapeutic applications of isoxazole-based compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway visualizations.

Synthesis and Chemical Space of Isoxazole Derivatives

The synthetic versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. One of the most common and efficient methods for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles[1][2][3][4]

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of nitrile oxides from aldoximes followed by cycloaddition with terminal alkynes.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent.

  • Add the base (e.g., TEA, 1.5 eq) to the reaction mixture and stir at room temperature.

  • Slowly add a solution of the oxidizing agent (e.g., NCS, 1.1 eq) in the same anhydrous solvent to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Therapeutic Applications and Biological Activity

Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their investigation and development for various therapeutic indications.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action often involves the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of signaling pathways crucial for tumor growth.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1a PC353.96 ± 1.732
HEK41.24 ± 1.881[1]
Compound 1b PC347.27 ± 1.675[1]
HEK42.10 ± 1.46[1]
Compound 1c PC3147.9 ± 2.170[1]
HEK66.13 ± 2.073[1]
Compound 1d PC338.63 ± 1.587[1]
HEK103.1 ± 1.900[1]
Isoxazoline 16a HT108016.1[2]
Isoxazoline 16b HT108010.72[2]
Isoxazoline 16c HT10809.02[2]
Compound 9 MDA-MB-23130.6
Compound 25 MDA-MB-23135.5
Compound 34 MDA-MB-23122.3
Experimental Protocol: MTT Assay for Cytotoxicity[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoxazole compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

The isoxazole scaffold is a key component of several antibacterial drugs. The mechanism of action often involves the inhibition of essential bacterial enzymes.

Table 2: Antibacterial Activity of Representative Isoxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
178a E. coli140[3]
S. aureus120[3]
178b E. coli125[3]
S. aureus110[3]
178c E. coli125[3]
S. aureus110[3]
178d E. coli117[3]
S. aureus100[3]
178e E. coli110[3]
S. aureus95[3]
178f E. coli95[3]
S. aureus115[3]
IC-1 E. coli20[4]
P. aeruginosa10[4]
IC-2 E. coli50[4]
P. aeruginosa5[4]
IC-3 E. coli50[4]
P. aeruginosa20[4]
IC-4 E. coli20[4]
P. aeruginosa10[4]
IC-5 E. coli20[4]
P. aeruginosa20[4]
Compound 4e C. albicans6-60[5]
B. subtilis10-80[5]
E. coli30-80[5]
Compound 4g C. albicans6-60[5]
B. subtilis10-80[5]
E. coli30-80[5]
Compound 4h C. albicans6-60[5]
B. subtilis10-80[5]
E. coli30-80[5]
Hybrid 7b E. coli15[6]
P. aeruginosa30[6]
Experimental Protocol: Broth Microdilution for MIC Determination[17][18][19][20][21]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Isoxazole compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the isoxazole compound in the broth directly in the 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Certain isoxazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Representative Isoxazole Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 2 COX-2-[7]
Compound 3 COX-20.95[7]
Parecoxib COX-2 inhibitor-[8]
Valdecoxib COX-2 inhibitor-[8]
Mofezolac --[8]
Leflunomide --[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents[24][25][26][27][28]

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test isoxazole compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Administer the test compound or the standard drug to the animals (e.g., orally or intraperitoneally).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce inflammation.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mechanism of Action: Elucidating Signaling Pathways

Understanding the molecular mechanisms by which isoxazole compounds exert their therapeutic effects is crucial for rational drug design and development. Visualization of the involved signaling pathways can provide valuable insights.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Some isoxazole compounds have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.

NFkB_Pathway NF-κB Signaling Pathway Inhibition by Isoxazole Compounds cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Isoxazole Isoxazole Compound Isoxazole->IKK Inhibits NFkB_nuc NF-κB DNA DNA->Gene Binds to promoter PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Modulation by Isoxazole Compounds GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Isoxazole Isoxazole Compound Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits

References

Methodological & Application

Application Note: Protocol for N-Boc Protection of Aminomethylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a crucial step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] This application note provides a detailed protocol for the N-Boc protection of aminomethylisoxazole using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method for this transformation.[1] The resulting N-Boc protected aminomethylisoxazole is a valuable building block for the synthesis of more complex molecules containing the isoxazole moiety, a core structure in numerous pharmaceuticals.

The reaction involves the nucleophilic attack of the primary amine of aminomethylisoxazole on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is typically performed in the presence of a base to facilitate the reaction.[2] The Boc group effectively shields the amine from participating in undesired side reactions during subsequent synthetic steps.

Experimental Protocol

This protocol describes a general and efficient method for the N-Boc protection of aminomethylisoxazole.

Materials:

  • Aminomethylisoxazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aminomethylisoxazole (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approximately 10 mL per 1 mmol of amine).

  • Base Addition: Add a base to the solution. Triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) are commonly used.[2][3] Stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reactions are typically complete within 2-16 hours.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected aminomethylisoxazole.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, if necessary. In many cases, the product is of sufficient purity to be used in the next step without further purification.[3]

Data Presentation

The following table summarizes representative quantitative data for the N-Boc protection of aminomethylisoxazole based on typical outcomes for similar reactions.

ParameterValue
Starting Material Aminomethylisoxazole
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine (TEA)
Solvent Methanol
Reaction Temperature Room Temperature
Reaction Time 4 hours
Yield 90-97%[3]
Purity (by NMR) >95%
Appearance White to off-white solid

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the N-Boc protection of aminomethylisoxazole.

reaction_pathway cluster_reactants Reactants cluster_product Product Aminomethylisoxazole Aminomethylisoxazole Reaction Reaction (Room Temp) Aminomethylisoxazole->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction ProtectedAmine N-Boc-aminomethylisoxazole Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Reaction->ProtectedAmine

Caption: Chemical reaction scheme for the N-Boc protection of aminomethylisoxazole.

experimental_workflow A 1. Dissolve Aminomethylisoxazole in Solvent B 2. Add Base (e.g., TEA) A->B C 3. Add Di-tert-butyl dicarbonate (Boc₂O) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Concentrate Reaction Mixture D->E F 6. Aqueous Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography (if necessary) H->I J N-Boc-aminomethylisoxazole (Final Product) I->J

Caption: Step-by-step experimental workflow for the N-Boc protection of aminomethylisoxazole.

References

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-disubstituted isoxazoles, a critical scaffold in medicinal chemistry and drug development. The following sections outline three robust and widely applicable synthetic methodologies, complete with step-by-step experimental procedures, quantitative data for comparison, and visual representations of the workflows and reaction pathways.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The 3,5-disubstituted isoxazole motif is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently and selectively synthesize these compounds is therefore of significant interest to the drug discovery and development community. This document details three common and effective methods for their preparation: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides, Synthesis from β-Diketones and Hydroxylamine, and Cyclization of Chalcones with Hydroxylamine.

Method 1: 1,3-Dipolar Cycloaddition of Terminal Alkynes and in situ Generated Nitrile Oxides

The [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide is one of the most versatile and widely used methods for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3][4] The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[5] This one-pot, multi-step approach offers high regioselectivity and is compatible with a broad range of functional groups.[6]

Experimental Protocol: One-Pot Synthesis via in situ Nitrile Oxide Generation

This protocol is adapted from a copper(I)-catalyzed procedure which ensures high regioselectivity.[6][7]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • N-Chlorosuccinimide (NCS) or Chloramine-T (1.1 eq) as an oxidizing agent[1][6]

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (catalytic amount)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Add sodium hydroxide (1.05 eq) to the mixture and stir at room temperature for 30-60 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.[1]

  • In situ Nitrile Oxide Generation: To the reaction mixture, add N-chlorosuccinimide (1.1 eq) portion-wise over 5-10 minutes. Stir for 3 hours at 50°C.[1]

  • Cycloaddition: Add the terminal alkyne (1.0 eq), CuSO₄·5H₂O (0.03 eq), and a few pieces of copper turnings to the flask.

  • Stir the reaction mixture at room temperature or gently heat to 50-80°C for 4-12 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.[1]

Quantitative Data Summary
EntryAldehydeAlkyneOxidizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydePhenylacetyleneNCSChCl:urea (DES)50485[1]
24-Methoxybenzaldehyde1-Ethynyl-4-fluorobenzenePIFADichloromethaneRT1278[2]
3Cinnamaldehyde1-EthynylcyclohexeneChloramine-Tt-BuOH/H₂ORT1282[6]
44-PyridinaldoximePhenylacetylenePIFADichloromethaneRT1275[2]

ChCl:urea (DES) = Choline chloride:urea deep eutectic solvent; PIFA = [Bis(trifluoroacetoxy)iodo]benzene; RT = Room Temperature

Workflow Diagram

G Workflow for 1,3-Dipolar Cycloaddition A 1. Oxime Formation Aldehyde + Hydroxylamine HCl in t-BuOH/H2O with NaOH B 2. Nitrile Oxide Generation (in situ) Add NCS or Chloramine-T A->B Stir 30-60 min C 3. Cycloaddition Add Terminal Alkyne and Cu(I) catalyst B->C Stir 3 h at 50°C D 4. Reaction Monitoring via TLC C->D Stir 4-12 h at RT-80°C E 5. Aqueous Work-up Quench with water, extract with EtOAc D->E Reaction complete F 6. Purification Column Chromatography E->F G Pure 3,5-Disubstituted Isoxazole F->G

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Method 2: Synthesis from β-Diketones and Hydroxylamine

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[8][9] The regioselectivity of this reaction can be an issue, potentially leading to a mixture of 3,5- and 5,3-disubstituted isomers. However, by using β-enamino diketones, the regioselectivity can be significantly improved.[8][10][11]

Experimental Protocol: Cyclocondensation of β-Enamino Diketones

This protocol is based on the regioselective synthesis from β-enamino diketones.[8]

Materials:

  • β-Enamino diketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Acetic acid

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with acetic acid.

  • Pour the neutralized mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure 3,5-disubstituted isoxazole.

Quantitative Data Summary
Entryβ-Diketone PrecursorSolventBaseTemp (°C)Time (h)Yield (%)Reference
11,3-Diphenyl-1,3-propanedioneEthanolPyridineReflux688[9]
24,4-Dimethyl-1-phenyl-1,3-pentanedioneEthanolPyridineReflux875[8]
31-(4-Methoxyphenyl)-3-phenyl-1,3-propanedioneMethanolPyridine802495[12]
41-Phenyl-3-(thiophen-2-yl)propane-1,3-dioneEthanolPyridineReflux582[8]

Signaling Pathway Diagram

G Reaction Pathway for Isoxazole Synthesis from β-Diketones cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Dehydration A β-Diketone C Oxime Intermediate A->C B Hydroxylamine B->C D Intramolecular Cyclization C->D E Dehydration D->E F 3,5-Disubstituted Isoxazole E->F G Logical Flow of Synthesis from Chalcones Start Starting Materials Chalcone Chalcone (α,β-Unsaturated Ketone) Start->Chalcone Hydroxylamine Hydroxylamine HCl Start->Hydroxylamine Base Base (NaOH or KOH) Start->Base Reaction Reaction Conditions Microwave Irradiation or Conventional Heating Chalcone->Reaction Hydroxylamine->Reaction Base->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Condensation Product 3,5-Disubstituted Isoxazole Intermediate->Product Cyclization & Dehydration

References

Application Notes and Protocols: Conditions for N-Boc Deprotection of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, valued for its stability in a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1] This document provides detailed protocols and comparative data for the acidic deprotection of the N-Boc group in Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a common intermediate in pharmaceutical development. The deprotection process involves the hydrolysis of the carbamate under acidic conditions.[2] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid then spontaneously decomposes to release the free amine and carbon dioxide.[1][3] The resulting amine is typically obtained as an ammonium salt.[1][3]

Comparative Data of Deprotection Conditions

The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, Ethyl 5-aminomethylisoxazole-3-carboxylate. The following table summarizes common acidic conditions for N-Boc deprotection.

ReagentSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1 - 18 hA common and effective method.[4] The reaction is typically fast.[2] Potential for side reactions due to the strong acidity of TFA.[5]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp2 - 16 hA widely used alternative to TFA.[6] 4M HCl in dioxane is a common reagent.[7] Dioxane is a suspected carcinogen and should be handled with care.[8]
Hydrochloric Acid (HCl)Methanol (MeOH)Room Temp-A greener alternative to chlorinated solvents and dioxane.[9]
p-Toluenesulfonic acid (pTSA)Deep Eutectic Solvent (DES)Room TempShortAn environmentally friendly option.[10]
Zinc Bromide (ZnBr2)Dichloromethane (DCM)Room TempOvernightA milder Lewis acid condition that can be useful for acid-labile compounds.[2]
Thermal DeprotectionHigh-boiling solvents (e.g., TFE, MeCN/acetone)120 - 300 °CMinutes to hoursCan be performed without an acid catalyst.[11] Offers advantages in avoiding aqueous workups.[12]

Experimental Protocols

Below are detailed protocols for two of the most common and effective methods for the N-Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[13]

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the desired product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in 4M HCl in 1,4-Dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.[6]

  • Stir the solution at room temperature for 2-16 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate out of the solution.

  • If precipitation occurs, add diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain the hydrochloride salt of Ethyl 5-aminomethylisoxazole-3-carboxylate.

Visualizations

Experimental Workflow for N-Boc Deprotection

G cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_product Final Product start Dissolve N-Boc protected substrate in solvent add_acid Add acidic reagent (e.g., TFA or HCl/Dioxane) start->add_acid react Stir at appropriate temperature add_acid->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with base (for TFA method) concentrate->neutralize TFA Method isolate Isolate product (Evaporation or Precipitation) concentrate->isolate HCl/Dioxane Method (Precipitation) extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry dry->isolate product Deprotected Amine Salt isolate->product

Caption: Workflow for the N-Boc deprotection of this compound.

G

References

Application Notes and Protocols: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Its derivatives have been successfully developed into drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4] Ethyl 5-(aminomethyl)isoxazole-3-carboxylate represents a key building block in the design of novel therapeutic agents, offering versatile sites for chemical modification to explore structure-activity relationships (SAR). The presence of the aminomethyl group at the 5-position and the ethyl carboxylate at the 3-position allows for the synthesis of diverse libraries of compounds with potential for improved potency, selectivity, and pharmacokinetic profiles.[2]

These application notes provide an overview of the potential applications of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate in drug design, supported by data from related isoxazole derivatives. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are also presented to guide researchers in their drug discovery efforts.

Potential Therapeutic Applications

While specific biological data for Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is not extensively available in the public domain, the isoxazole-3-carboxylate scaffold has shown significant promise in various therapeutic areas. The primary amino group of the title compound serves as a critical functional handle for introducing diverse substituents to probe interactions with biological targets.

Antimycobacterial Activity

Derivatives of the isoxazole-3-carboxylate core have demonstrated potent activity against Mycobacterium tuberculosis (Mtb). A study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates revealed compounds with significant in vitro efficacy against the H37Rv strain of Mtb. This suggests that Ethyl 5-(aminomethyl)isoxazole-3-carboxylate could serve as a valuable starting point for the development of novel anti-tubercular agents.[5]

Table 1: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Derivatives [5]

CompoundSubstituent on Benzyl RingMIC (µg/mL) against Mtb H37RvSelectivity Index (SI)
5a H1.0>50
5b 4-F0.5>100
5c 4-Cl0.5>100
5d 4-Br0.5>100
5e 3,4-diCl0.25>200
5f 4-CH31.0>50
5g 4-OCH32.0>25

Experimental Protocols

Synthesis of Isoxazole Derivatives

A general synthetic route to 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. The following protocol is adapted from the synthesis of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates and can be modified for the synthesis of derivatives of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate.[5]

Protocol 1: Synthesis of Ethyl 5-(Substituted)-isoxazole-3-carboxylates

  • Step 1: Oxime Formation. To a solution of the corresponding aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

  • Step 2: Nitrile Oxide Formation and Cycloaddition. Dissolve the oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 30 minutes. To this mixture, add the desired alkyne (1.2 eq) followed by triethylamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Work-up and Purification. Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired ethyl 5-(substituted)-isoxazole-3-carboxylate.

G aldehyde Substituted Aldehyde oxime Oxime Intermediate aldehyde->oxime NH2OH·HCl, NaOAc, EtOH nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide NCS, DMF isoxazole Ethyl 5-(Substituted) isoxazole-3-carboxylate nitrile_oxide->isoxazole Triethylamine alkyne Ethyl Propiolate alkyne->isoxazole

Synthetic scheme for isoxazole-3-carboxylates.
In Vitro Antimycobacterial Susceptibility Testing

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol 2: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase.

  • Compound Preparation. Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation. Adjust the turbidity of the mycobacterial culture to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of the diluted culture to each well of the microplate containing the test compound.

  • Incubation. Incubate the plates at 37 °C for 7 days.

  • Reading the Results. After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Potential Signaling Pathway Involvement

While the direct molecular targets of many isoxazole derivatives are still under investigation, some have been shown to modulate key signaling pathways involved in cancer and inflammation. For instance, some isoxazole-containing compounds act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition Site GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation inhibitor Isoxazole Derivative inhibitor->RAF

Potential inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Protein kinases within this pathway, such as RAF, are potential targets for isoxazole-based inhibitors. The versatile chemistry of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate allows for the design of molecules that could potentially interact with the ATP-binding site of such kinases, thereby inhibiting their activity and downstream signaling.

Conclusion

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a promising scaffold for the development of novel therapeutic agents. Its utility is underscored by the demonstrated biological activities of structurally related isoxazole derivatives, particularly in the field of antimycobacterial drug discovery. The synthetic and screening protocols provided herein offer a framework for researchers to explore the potential of this and other isoxazole-based compounds in their drug design and development programs. Further investigation into the specific biological targets and mechanisms of action of derivatives of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Purification of Ethyl Isoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl isoxazole-3-carboxylate and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their efficacy and safety are intrinsically linked to their purity. This document provides detailed protocols and application notes for the purification of these compounds, focusing on common laboratory techniques such as recrystallization, column chromatography, acid-base extraction, and distillation.

Purification Techniques Overview

The choice of purification method for ethyl isoxazole-3-carboxylate derivatives is dictated by the physical and chemical properties of the target compound and its impurities. A general workflow for the synthesis and purification of these compounds is outlined below.

Purification Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Quench Quenching Reaction->Quench e.g., with water Extraction Liquid-Liquid Extraction Quench->Extraction e.g., with ethyl acetate Drying Drying Organic Layer Extraction->Drying e.g., over Na2SO4 or MgSO4 Concentration Solvent Removal Drying->Concentration Rotary Evaporation PurificationMethod Choice of Purification Concentration->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Solid Product ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Most Common Distillation Vacuum Distillation PurificationMethod->Distillation Liquid Product AcidBaseExtraction Acid-Base Extraction PurificationMethod->AcidBaseExtraction Acidic/Basic Moiety PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis Distillation->PurityAnalysis AcidBaseExtraction->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: General experimental workflow for the synthesis and purification of isoxazole derivatives.[2]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol 1: Standard Recrystallization [3]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvent systems for isoxazole derivatives include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation. Slow cooling is crucial for obtaining pure, well-defined crystals.[3]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.

Troubleshooting Recrystallization

Recrystallization Troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' Start Problem during Recrystallization OilingOut Compound 'oils out' Start->OilingOut NoCrystals No crystals form Start->NoCrystals Reheat Reheat to redissolve the oil OilingOut->Reheat TooMuchSolvent Too much solvent used NoCrystals->TooMuchSolvent AddSolvent Add more hot solvent Reheat->AddSolvent SlowCool Cool the solution very slowly AddSolvent->SlowCool ChangeSolvent Change the solvent system SlowCool->ChangeSolvent Scratch Scratch the inner surface of the flask TooMuchSolvent->Scratch If suspected SeedCrystal Add a seed crystal Scratch->SeedCrystal

Caption: Decision tree for troubleshooting common issues in recrystallization.[2][3]

Quantitative Data for Recrystallization

DerivativeCrude PurityPurification MethodSolvent SystemYield (%)Purified PurityReference
5-phenyl-3-isoxazole carboxamidesNot specifiedRecrystallizationMethanolNot specifiedCrystalline solid[4]
3-(3',4'-chloro-phenyl)-5-(...)isoxazoleNot specifiedRecrystallizationMethanol62%Light brown needles[5]
Methyl 3-phenylisoxazole-5-one-4-carboxylate derivativeNot specifiedRecrystallizationNot specifiedNot specifiedCrystalline solid[6]

Column Chromatography

Column chromatography is a widely used technique for the purification of both solid and liquid compounds. It separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Protocol 2: Flash Column Chromatography [3]

  • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for isoxazole derivatives. The mobile phase (eluent) is chosen based on the polarity of the compound, often determined by thin-layer chromatography (TLC). Common eluents include mixtures of hexane and ethyl acetate.[2][7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform to avoid cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. This solution can be directly added to the top of the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with air or nitrogen) to maintain a steady flow.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC. Isoxazoles are often UV-active and can be visualized on TLC plates with a fluorescent indicator (F254).[2]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data for Column Chromatography

DerivativePurification MethodStationary PhaseEluent SystemYield (%)Reference
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateFlash ChromatographySilica gelPetroleum Ether/Ethyl Acetate (5:1) with 3% Et3N86%[7]
3,5-disubstituted isoxazoleColumn ChromatographySilica gelHexane/Ethyl AcetateNot specified[2]
4H-Chromeno[4,3-c]isoxazoleColumn ChromatographyNot specifiedHexane-CH2Cl2 (3:1)94%[8]

Acid-Base Extraction

This technique is particularly useful for purifying isoxazole derivatives that contain an acidic or basic functional group. For example, a hydroxyl group on the isoxazole ring can be deprotonated by a base.[3]

Protocol 3: Acid-Base Extraction [3]

  • Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% NaOH or 5% NaHCO3) to extract acidic compounds, or a dilute aqueous acid (e.g., 5% HCl) to extract basic impurities like excess hydroxylamine.[2]

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the extraction as necessary.

  • Neutralization and Back-Extraction: Acidify the basic aqueous layer or basify the acidic aqueous layer to precipitate the target compound. Then, extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Vacuum Distillation

For liquid ethyl isoxazole-3-carboxylate derivatives, vacuum distillation is an effective final purification step to separate the product from non-volatile impurities or other volatile components with different boiling points.

Protocol 4: Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for vacuum operation.

  • Heating: Heat the crude liquid in a round-bottom flask using a heating mantle.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Distillation: Collect the fraction that distills at the expected boiling point and pressure. For instance, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has a boiling point of 72°C at 0.5 mmHg.[9][10]

Quantitative Data for Distillation

DerivativePurification MethodBoiling Point (°C)Pressure (mmHg)Yield (%)Reference
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateVacuum Distillation720.568-71%[9][10]

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[5][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can be used to identify impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]

These detailed protocols and notes should serve as a valuable resource for researchers working with ethyl isoxazole-3-carboxylate derivatives, enabling them to achieve the high levels of purity required for their research and development activities.

References

Application Notes and Protocols: Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate as a strategic starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known for their significant biological activities, including the inhibition of protein kinases and proteases such as cathepsins.

Introduction

This compound is a bifunctional molecule incorporating a protected amine and an ester, making it an ideal scaffold for chemical diversification. The isoxazole ring can be strategically employed as a latent β-dicarbonyl equivalent, which, upon ring opening, can participate in cyclocondensation reactions to form a variety of fused heterocyclic systems. This document outlines a synthetic strategy to convert the isoxazole starting material into a key β-ketoester intermediate, followed by its use in the construction of a pyrazolo[1,5-a]pyrimidine core.

Synthetic Strategy Overview

The overall synthetic approach involves a three-stage process:

  • Activation of the Isoxazole Ring: The ethyl ester of the starting isoxazole is first converted to a methyl ketone. This is followed by a base-catalyzed ring opening and subsequent reaction to form a reactive β-ketoester intermediate.

  • Cyclocondensation: The in-situ generated β-ketoester undergoes a cyclocondensation reaction with a suitable aminopyrazole to yield the core pyrazolo[1,5-a]pyrimidine scaffold.

  • Functionalization: The ester group on the pyrazolopyrimidine ring is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of novel amide derivatives.

Synthetic_Workflow A Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate B Isoxazole Methyl Ketone Intermediate A->B  Grignard Reaction   C β-Ketoester Intermediate B->C  Base-catalyzed  Ring Opening   D Pyrazolo[1,5-a]pyrimidine Ester C->D  Cyclocondensation with  3-Aminopyrazole-4-carboxylate   E Pyrazolo[1,5-a]pyrimidine Carboxylic Acid D->E  Ester Hydrolysis   F Novel Heterocyclic Amide Library E->F  Amide Coupling  

Caption: General workflow for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (3-(2-oxopropyl)isoxazol-5-yl)methylcarbamate (Isoxazole Methyl Ketone Intermediate)

This protocol describes the conversion of the starting ethyl ester to a methyl ketone, a crucial step for subsequent ring-opening to a β-dicarbonyl intermediate.

Materials:

  • This compound

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of Ethyl 5-((N-Boc)aminomethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol outlines the one-pot conversion of the isoxazole methyl ketone to the pyrazolo[1,5-a]pyrimidine core via a base-catalyzed ring opening and subsequent cyclocondensation.

Materials:

  • tert-butyl (3-(2-oxopropyl)isoxazol-5-yl)methylcarbamate

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Sodium ethoxide

  • Absolute Ethanol

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of sodium ethoxide (2.5 eq) in absolute ethanol, add the isoxazole methyl ketone intermediate (1.0 eq).

  • Heat the mixture to reflux for 1 hour to facilitate the ring opening to the β-ketoester intermediate.

  • Add methyl 3-amino-1H-pyrazole-4-carboxylate (1.1 eq) to the reaction mixture.

  • Continue to reflux for an additional 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and DCM.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Protocol 3: Synthesis of 5-((N-Boc)aminomethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

  • Ethyl 5-((N-Boc)aminomethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the pyrazolopyrimidine ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (3.0 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Protocol 4: General Procedure for the Synthesis of Novel 5-((N-Boc)aminomethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

This protocol describes the amide coupling of the carboxylic acid intermediate with a variety of amines.

Materials:

  • 5-((N-Boc)aminomethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.2 eq), PyBOP (1.3 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final amide derivative.

Data Presentation

The following tables summarize typical yields for the synthetic steps and representative biological activity data for the resulting pyrazolo[1,5-a]pyrimidine derivatives, based on literature for analogous compounds.

Table 1: Synthetic Yields

StepProductTypical Yield (%)
1Isoxazole Methyl Ketone Intermediate75-85
2Pyrazolo[1,5-a]pyrimidine Ester60-70
3Pyrazolo[1,5-a]pyrimidine Carboxylic Acid85-95
4Final Amide Derivatives50-80

Table 2: Representative Biological Activity of Novel Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Compound IDR-group (Amide)TargetIC₅₀ (µM)
HET-001PhenylCathepsin K0.5
HET-0024-FluorophenylCathepsin K0.3
HET-003BenzylCathepsin B1.2
HET-004Morpholin-4-ylPim-1 Kinase0.8
HET-005Piperidin-1-ylPim-1 Kinase1.5

Signaling Pathway

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.

Signaling_Pathway cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolopyrimidine->PI3K inhibits Pyrazolopyrimidine->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The isoxazole scaffold is a privileged structure in drug discovery, and the presence of a protected aminomethyl group and an ethyl ester provides versatile handles for further chemical modifications. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible three-step process. The described methodology is intended to be suitable for multi-gram to kilogram scale production in a laboratory or pilot plant setting.

The overall synthetic strategy involves:

  • Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate via a 1,3-dipolar cycloaddition reaction.

  • Step 2: Conversion to Ethyl 5-(azidomethyl)isoxazole-3-carboxylate through nucleophilic substitution.

  • Step 3: Reduction of the azide and subsequent Boc-protection to yield the final product.

This application note includes detailed experimental procedures, quantitative data summaries, and a workflow diagram to facilitate easy implementation by researchers and process chemists.

Overall Synthetic Scheme

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction and Boc Protection Ethyl 2-chloro-2-(hydroxyimino)acetate Ethyl 2-chloro-2-(hydroxyimino)acetate Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Ethyl 2-chloro-2-(hydroxyimino)acetate->Ethyl 5-(chloromethyl)isoxazole-3-carboxylate 1,3-Dipolar Cycloaddition Propargyl chloride Propargyl chloride Propargyl chloride->Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Intermediate_1 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Ethyl 5-(azidomethyl)isoxazole-3-carboxylate Ethyl 5-(azidomethyl)isoxazole-3-carboxylate Intermediate_1->Ethyl 5-(azidomethyl)isoxazole-3-carboxylate Nucleophilic Substitution Sodium azide Sodium azide Sodium azide->Ethyl 5-(azidomethyl)isoxazole-3-carboxylate Intermediate_2 Ethyl 5-(azidomethyl)isoxazole-3-carboxylate This compound This compound Intermediate_2->this compound Reduction & Boc Protection H2, Pd/C H2, Pd/C H2, Pd/C->this compound Boc2O Boc2O Boc2O->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

This step involves a 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate with propargyl chloride.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 2-chloro-2-(hydroxyimino)acetate151.551.5210.0
Propargyl chloride74.510.8211.0
Triethylamine101.191.2112.0
Dichloromethane (DCM)-15 L-

Procedure:

  • To a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 kg, 10.0 mol) and dichloromethane (15 L).

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add triethylamine (1.21 kg, 12.0 mol) to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Add propargyl chloride (0.82 kg, 11.0 mol) dropwise over 2 hours, keeping the internal temperature below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding water (10 L).

  • Separate the organic layer and wash it with 1 M HCl (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 5-(chloromethyl)isoxazole-3-carboxylate as a pale yellow oil.

Expected Yield: 70-80% Purity (HPLC): >95%

Step 2: Synthesis of Ethyl 5-(azidomethyl)isoxazole-3-carboxylate

This step involves the nucleophilic substitution of the chloride with an azide group.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate189.591.528.0
Sodium azide65.010.629.6
N,N-Dimethylformamide (DMF)-10 L-

Procedure:

  • In a 20 L reactor, dissolve Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.52 kg, 8.0 mol) in DMF (10 L).

  • Add sodium azide (0.62 kg, 9.6 mol) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (30 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 L).

  • Combine the organic layers and wash with water (4 x 10 L) to remove residual DMF, followed by a brine wash (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 5-(azidomethyl)isoxazole-3-carboxylate as a light-colored oil. This intermediate is often used in the next step without further purification.

Expected Yield: 90-95% Purity (HPLC): >90%

Step 3: Synthesis of this compound

This final step involves the reduction of the azide to a primary amine, followed by in-situ protection with Boc anhydride.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 5-(azidomethyl)isoxazole-3-carboxylate196.161.417.2
Palladium on Carbon (10 wt. %)-70 g-
Methanol-15 L-
Di-tert-butyl dicarbonate (Boc₂O)218.251.737.9
Triethylamine101.190.737.2

Procedure:

  • To a hydrogenation reactor, add Ethyl 5-(azidomethyl)isoxazole-3-carboxylate (1.41 kg, 7.2 mol), methanol (15 L), and 10% Pd/C (70 g).

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir the mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the azide.

  • Once the reduction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 L).

  • Transfer the filtrate to a clean 50 L reactor.

  • Cool the solution to 0-5 °C and add triethylamine (0.73 kg, 7.2 mol).

  • Add a solution of di-tert-butyl dicarbonate (1.73 kg, 7.9 mol) in methanol (2 L) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the amine is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (15 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a thick oil or solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white to off-white solid.

Expected Yield: 80-90% (over two steps) Purity (HPLC): >98%

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis at a 10-mole scale for the starting material.

StepProduct NameStarting Material (mol)Product Mass (kg)Yield (%)Purity (HPLC)
1Ethyl 5-(chloromethyl)isoxazole-3-carboxylate10.01.33 - 1.5270 - 80>95%
2Ethyl 5-(azidomethyl)isoxazole-3-carboxylate8.01.41 - 1.4990 - 95>90%
3This compound7.21.56 - 1.7580 - 90>98%

Mandatory Visualization

G start Start Materials step1 Step 1: Cycloaddition (DCM, Et3N, 0-25°C) start->step1 intermediate1 Intermediate 1: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate step1->intermediate1 purification1 Purification: Vacuum Distillation/ Column Chromatography intermediate1->purification1 step2 Step 2: Azidation (DMF, NaN3, 50-60°C) intermediate2 Intermediate 2: Ethyl 5-(azidomethyl)isoxazole-3-carboxylate step2->intermediate2 purification2 Purification: Aqueous Workup intermediate2->purification2 step3 Step 3: Reduction & Boc Protection (H2, Pd/C; Boc2O, Et3N) product Final Product: This compound step3->product purification3 Purification: Recrystallization product->purification3 purification1->step2 purification2->step3

Caption: Experimental workflow for the scale-up synthesis.

Application Notes and Protocols: Molecular Docking of Isoxazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A crucial tool in understanding the therapeutic potential of these derivatives is molecular docking, a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This document provides a detailed protocol for performing molecular docking studies on isoxazole carboxamide derivatives, along with data presentation guidelines and visualizations of relevant workflows and biological pathways.

Data Presentation: Quantitative Analysis of Isoxazole Carboxamide Derivatives

The following tables summarize the inhibitory activities and molecular docking scores of various isoxazole carboxamide derivatives against Cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Carboxamide Derivatives. [3][4]

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 64134.63
MYM1 4.1--
MYM4 -0.24 µM4.0

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity ratio indicates the compound's preference for inhibiting COX-2 over COX-1.

Table 2: Molecular Docking Scores of Isoxazole Carboxamide Derivatives against COX-2. [5]

Compound IDDocking Score (kcal/mol)
MYM4 -7.45
Celecoxib -8.40

Docking scores are a measure of the predicted binding affinity between the ligand and the protein. More negative scores generally indicate a more favorable binding interaction.

Experimental Protocols: Molecular Docking Simulation

This protocol outlines a generalized yet detailed workflow for conducting molecular docking studies of isoxazole carboxamide derivatives, primarily targeting enzymes like COX.[3][6]

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by correcting any structural issues and defining the binding site.

  • Procedure:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

    • Pre-processing: Utilize a molecular modeling software suite (e.g., Schrödinger's Protein Preparation Wizard[3], MOE). This step involves:

      • Removing water molecules that are not involved in binding interactions.

      • Adding hydrogen atoms to the protein structure.

      • Assigning correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.0 ± 2.0).[3]

      • Optimizing the hydrogen bond network.

      • Performing a restrained energy minimization to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the isoxazole carboxamide derivative for docking.

  • Procedure:

    • 2D Structure Sketching: Draw the 2D chemical structure of the isoxazole carboxamide derivative using a chemical drawing tool (e.g., ChemDraw).

    • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., OPLS2005).[3] This can be done using software like LigPrep in the Schrödinger suite.[3] This step generates various possible conformations, tautomers, and protonation states of the ligand.

3. Grid Generation:

  • Objective: To define the active site or the region of interest on the protein where the ligand is expected to bind.

  • Procedure:

    • Define the Binding Site: Identify the active site of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or from literature reports of key active site residues.

    • Generate the Grid: Create a grid box that encompasses the defined active site. This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Procedure:

    • Select Docking Algorithm: Choose a docking program (e.g., Glide, AutoDock).

    • Run Docking Simulation: The software will systematically place the prepared ligand conformations into the defined grid box and score the different poses based on a scoring function. This function evaluates the steric and energetic complementarity between the ligand and the protein.

    • Output: The docking results will typically include a ranked list of binding poses for each ligand, along with their corresponding docking scores.

5. Post-Docking Analysis:

  • Objective: To analyze the docking results to understand the nature of the ligand-protein interactions.

  • Procedure:

    • Visual Inspection: Visually examine the top-ranked binding poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site.

    • Binding Free Energy Calculation (Optional): For a more refined prediction of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and a conceptual signaling pathway relevant to the action of isoxazole carboxamide derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_processing Processing Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) Protein_Prep Protein Preparation (Add H, Remove Water) PDB->Protein_Prep Ligand_2D 2D Ligand Structure Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Post_Docking Post-Docking Analysis (Interaction Analysis, Scoring) Docking->Post_Docking Results Binding Pose & Affinity Post_Docking->Results

Caption: A generalized workflow for in silico molecular docking studies.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Carboxamide Isoxazole Carboxamide Derivatives Isoxazole_Carboxamide->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the regioselectivity of their isoxazole synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis, providing targeted solutions to improve regioselectivity.

Issue 1: My reaction is producing a mixture of regioisomers.

  • Question: I am performing a 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide and obtaining a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I favor the formation of a single regioisomer?

  • Answer: The regioselectivity of 1,3-dipolar cycloadditions is influenced by both electronic and steric factors of the reactants.[1][2][3] While the reaction of terminal alkynes with nitrile oxides typically favors 3,5-disubstituted isoxazoles, deviations can occur.[3] To enhance regioselectivity, consider the following strategies:

    • Catalyst Selection: The use of catalysts can significantly direct the reaction towards a specific regioisomer.

      • Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[3][4]

      • Ruthenium(II) catalysts can be employed to selectively synthesize 3,4-disubstituted isoxazoles.[5]

    • Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide are crucial. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3]

    • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can favor the formation of the sterically less hindered product.[3][6]

Issue 2: The reaction of a 1,3-dicarbonyl compound with hydroxylamine gives poor regioselectivity.

  • Question: My synthesis of isoxazoles via the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is yielding a mixture of isomers. How can I control the regioselectivity?

  • Answer: The Claisen isoxazole synthesis, which involves the reaction of 1,3-dicarbonyls with hydroxylamine, is known to sometimes produce regioisomeric mixtures with poor selectivity under harsh conditions.[7][8] However, regiochemical control can be achieved by carefully selecting the reaction conditions:

    • pH Control: The pH of the reaction medium is a key factor. Acidic conditions often favor the formation of 3,5-disubstituted isoxazole esters when using aryl 1,3-diketoesters.[9] In some cases, temperature and pH are the key determinants of regioselectivity.[4]

    • Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, using ethanol may favor one regioisomer, while acetonitrile may favor another.[7]

    • Use of Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can act as a carbonyl activator and significantly improve the regioselectivity towards a specific isomer.[7]

    • Substrate Structure: The structure of the dicarbonyl precursor itself can direct the regioselectivity.[7][10]

Issue 3: I am observing significant formation of furoxan byproducts.

  • Question: My 1,3-dipolar cycloaddition reaction is being complicated by the formation of furoxan, which is a dimer of my nitrile oxide. How can I minimize this side reaction?

  • Answer: Furoxan formation is a common side reaction that occurs through the dimerization of the nitrile oxide.[3] To suppress this unwanted reaction and favor the desired cycloaddition, you can implement the following strategies:

    • In Situ Generation of Nitrile Oxide: Generating the nitrile oxide in the presence of the alkyne ensures that its concentration remains low, thus minimizing dimerization.

    • Slow Addition: If you are not generating the nitrile oxide in situ, a slow, controlled addition of the nitrile oxide solution to the reaction mixture containing the alkyne is recommended. This maintains a low instantaneous concentration of the nitrile oxide.[3]

    • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the nitrile oxide dimerization.[3]

    • Temperature Optimization: Lowering the reaction temperature may decrease the rate of dimerization to a greater extent than the rate of the desired cycloaddition, thereby improving the product ratio.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles with high regioselectivity?

A1: The two most common and versatile methods for regioselective isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition: This reaction between a nitrile oxide and an alkyne is a powerful tool for constructing the isoxazole ring.[11][12] The regioselectivity can be effectively controlled through the use of catalysts (e.g., copper or ruthenium), and by considering the steric and electronic properties of the substituents on the starting materials.[3][4][5]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical method can be highly regioselective under optimized conditions.[7][13] Control is achieved by adjusting the pH, solvent, and temperature, or by using Lewis acid catalysts.[4][7][9]

Q2: How do electronic and steric effects influence regioselectivity in 1,3-dipolar cycloadditions?

A2: Both electronic and steric effects play a crucial role in determining the regiochemical outcome of the 1,3-dipolar cycloaddition of nitrile oxides and alkynes.[1][2]

  • Electronic Effects: The reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[2] The electronic nature of the substituents (electron-donating or electron-withdrawing) on both the nitrile oxide and the alkyne influences the energies and coefficients of these orbitals, thereby directing the regioselectivity.[3]

  • Steric Effects: Bulky substituents on either the alkyne or the nitrile oxide will sterically hinder the approach of the other reactant, favoring the formation of the regioisomer that minimizes steric repulsion in the transition state.[3][6]

Q3: Can ultrasound be used to improve isoxazole synthesis?

A3: Yes, ultrasound irradiation is a green and effective technique that can significantly enhance the synthesis of isoxazoles.[14][15] The use of sonochemistry can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.[14] It has been successfully applied in various isoxazole syntheses, including multicomponent reactions and cycloadditions, often in environmentally benign solvents like water.[14][15]

Data Presentation

Table 1: Effect of Solvent and Base on the Regioselectivity of Cyclocondensation of a β-enamino diketone with NH₂OH·HCl

EntrySolventBaseTime (h)/Temp. (°C)Ratio of Regioisomer 2a:3aIsolated Yield (%)
1EtOH10/2535:6573
2MeCN16/2565:3581
3EtOH/H₂O10/2540:6068
4EtOHPyridine2/2564:3671

Data adapted from Silva, R. G. M., et al. (2018). RSC Advances.[7]

Table 2: Optimization of Reaction Conditions for Regioselective Synthesis of a 3,4-disubstituted Isoxazole using a Lewis Acid

EntryBF₃·OEt₂ (equiv.)SolventRegioselectivity (%)Isolated Yield (%)
10.5MeCN6865
21.0MeCN7572
31.5MeCN8275
42.0MeCN9079
52.0EtOH7068
62.0CH₂Cl₂8576

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (1.2 equiv.), pyridine (1.4 equiv.), room temperature. Data adapted from Silva, R. G. M., et al. (2018). RSC Advances.[7]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.[4]

  • Materials: Aldoxime, N-chlorosuccinimide (NCS), terminal alkyne, copper(I) iodide (CuI), triethylamine (Et₃N), solvent (e.g., THF/H₂O).

  • Procedure: a. To a solution of the aldoxime in the chosen solvent, add NCS and stir at room temperature to generate the corresponding hydroximoyl chloride. b. To this mixture, add the terminal alkyne, CuI, and Et₃N. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). d. Upon completion, perform an aqueous workup and purify the product by column chromatography.

Protocol 2: Regioselective Synthesis of 4,5-Disubstituted Isoxazoles via Cyclocondensation

This method involves the reaction of a β-enamino diketone with hydroxylamine hydrochloride in a selected solvent to control regioselectivity.[7]

  • Materials: β-enamino diketone, hydroxylamine hydrochloride (NH₂OH·HCl), solvent (e.g., acetonitrile or ethanol).

  • Procedure: a. Dissolve the β-enamino diketone in the chosen solvent (e.g., acetonitrile for the 65:35 regioisomeric ratio favoring one isomer). b. Add hydroxylamine hydrochloride to the solution. c. Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours). d. Monitor the reaction progress by TLC. e. After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired regioisomer.

Visualizations

experimental_workflow cluster_13D 1,3-Dipolar Cycloaddition cluster_cond Condensation Reaction start1 Alkyne & Nitrile Oxide reagents1 Catalyst (Cu(I) or Ru(II)) Solvent, Temperature start1->reagents1 React under controlled conditions product1 Regioisomeric Isoxazoles (3,5- and/or 3,4-substituted) reagents1->product1 start2 1,3-Dicarbonyl & Hydroxylamine reagents2 pH, Solvent, Temperature Lewis Acid (e.g., BF3) start2->reagents2 React under controlled conditions product2 Regioisomeric Isoxazoles reagents2->product2 troubleshooting_logic cluster_cyclo_solutions Solutions for Cycloaddition cluster_cond_solutions Solutions for Condensation issue Poor Regioselectivity cyclo 1,3-Dipolar Cycloaddition issue->cyclo Method cond Condensation issue->cond Method sol1 Use Catalyst (Cu(I) for 3,5-) (Ru(II) for 3,4-) cyclo->sol1 sol2 Modify Substituents (Steric/Electronic Effects) cyclo->sol2 sol3 Control pH cond->sol3 sol4 Optimize Solvent cond->sol4 sol5 Add Lewis Acid cond->sol5

References

Common side reactions in isoxazole ring formation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Ring Formation

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions encountered during the formation of the isoxazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and reactions involving unsymmetrical 1,3-dicarbonyl compounds.[1]

For 1,3-Dipolar Cycloaddition Reactions:

The regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[1] In the reaction between a nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is typically favored.[1][2]

  • Electronic Effects: The interaction between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide usually directs the synthesis towards the 3,5-isomer.[2]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide will sterically favor the formation of the 3,5-disubstituted product.[1][2]

  • Catalysis: The use of catalysts can significantly control regioselectivity. Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been employed for this purpose.[2]

  • Favoring the 3,4-Regioisomer: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[2] Strategies include using internal alkynes or employing alternative synthetic routes such as the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[2] Another approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, where the regioselectivity can be tuned with a Lewis acid like BF₃·OEt₂.[2][3]

For Reactions with Unsymmetrical β-Dicarbonyl Compounds:

When an unsymmetrical β-dicarbonyl compound reacts with hydroxylamine, a mixture of two regioisomers can form.[1]

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is more reactive. Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile can favor the other.[1]

  • pH Control: The pH of the reaction medium can be a key factor in determining the regioselectivity.[4]

Q2: My reaction yield is low, and I suspect nitrile oxide dimerization. How can I minimize the formation of furoxan byproducts?

Nitrile oxides are unstable and can dimerize to form furoxans, a common side reaction that lowers the yield of the desired isoxazole.[1][5]

Strategies to Minimize Dimerization:

  • In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) so that it reacts immediately with the dipolarophile (the alkyne or alkene).[2][5] This can be achieved by the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine or by the oxidation of aldoximes.[5]

  • Slow Addition: If generating the nitrile oxide separately, add it slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[1]

  • Excess Dipolarophile: Using a large excess of the alkyne can help to outcompete the dimerization reaction.[1][6]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1][2]

Q3: I am getting a low yield or no product at all. What are some general troubleshooting steps?

Low yields in isoxazole synthesis can be attributed to several factors.

  • Reactant Quality: Impurities in the starting materials, such as aldehydes, β-ketoesters, or hydroxylamine hydrochloride, can inhibit the reaction.[7] It is advisable to use freshly distilled aldehydes and high-purity reagents.[7]

  • Catalyst Inactivity: For catalyzed reactions, ensure the catalyst is active and used at the correct loading.[6][7] Some catalysts may require pre-activation.[6]

  • Reaction Conditions:

    • Temperature: While many reactions proceed at room temperature, gentle heating might be necessary for less reactive starting materials. However, excessively high temperatures can lead to decomposition and side product formation.[6][7]

    • Solvent: The solvent can affect reactant solubility and reaction rates.[6] For some reactions, a co-solvent system may be beneficial.[7]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Stoichiometry: Using equimolar amounts of reactants can help minimize side reactions caused by an excess of one component.[7]

Q4: My reaction mixture has formed a tar-like substance (resinification). How can this be avoided?

Resinification, or the formation of polymeric, tar-like byproducts, can occur, especially at elevated temperatures.[8]

  • Temperature Control: A primary cause of resinification is excessive heat. Reducing the reaction temperature can often mitigate this issue.[8]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the formation of complex mixtures and resinous materials.

  • Side Reactions: Uncontrolled side reactions, such as the deacylation of enamine intermediates, can lead to unstable products that decompose and contribute to resinification.[8]

Data Presentation

Table 1: Strategies to Control Regioselectivity in Isoxazole Synthesis

Method of SynthesisFactor Influencing RegioselectivityStrategy to Control OutcomePredominant Isomer
1,3-Dipolar Cycloaddition Electronic & Steric EffectsUse of terminal alkynes3,5-disubstituted[1][2]
CatalysisAddition of Cu(I) or Ru catalyst3,5-disubstituted[1][2]
Reactant ChoiceUse of internal alkynes or enamines3,4,5-trisubstituted or 3,4-disubstituted[2]
Condensation with β-Dicarbonyls Solvent PolarityVarying solvent from protic (e.g., ethanol) to aprotic (e.g., acetonitrile)Isomer ratio is solvent-dependent[1]
pHAdjusting the pH of the reaction mediumCan favor one regioisomer over the other[4]
Lewis AcidAddition of BF₃·OEt₂ with β-enamino diketonesCan be tuned to favor 3,4-disubstituted isoxazoles[2][3]

Experimental Protocols

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles, focusing on the in situ generation of nitrile oxide to minimize side reactions.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize the decomposition of the nitrile oxide intermediate.

  • In Situ Generation of Nitrile Oxide: Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) to the cooled mixture. The slow addition helps to maintain a low concentration of the reactive intermediate.

  • Base Addition: After the addition of NCS, add triethylamine (1.5 eq) dropwise to the reaction mixture. The base facilitates the formation of the nitrile oxide.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide [Oxidation] Isoxazole Isoxazole Nitrile Oxide->Isoxazole [1,3-Dipolar Cycloaddition] Nitrile Oxide_side Nitrile Oxide Alkyne Alkyne Alkyne->Isoxazole Furoxan Furoxan Nitrile Oxide_side->Furoxan [Dimerization]

Caption: Main vs. Side Reaction Pathways in Isoxazole Synthesis.

G start Low Yield or No Product check_reactants Check Reactant Quality & Purity? start->check_reactants check_conditions Optimize Reaction Conditions? check_reactants->check_conditions No purify Purify/distill starting materials check_reactants->purify Yes check_catalyst Check Catalyst Activity? check_conditions->check_catalyst No temp Adjust temperature (up or down) check_conditions->temp Yes activate_catalyst Activate or use fresh catalyst check_catalyst->activate_catalyst Yes end Improved Yield check_catalyst->end No purify->check_conditions solvent Change solvent or use co-solvent temp->solvent time Adjust reaction time solvent->time time->check_catalyst activate_catalyst->end

Caption: Troubleshooting Workflow for Low Product Yield.

G regioselectivity Regioselectivity Control electronic Electronic Effects (HOMO-LUMO Interaction) regioselectivity->electronic steric Steric Hindrance (Bulky Substituents) regioselectivity->steric catalysis Catalysis (Cu(I) or Ru) regioselectivity->catalysis solvent_ph Solvent & pH (For dicarbonyls) regioselectivity->solvent_ph isomer_35 Favors 3,5-Isomer electronic->isomer_35 steric->isomer_35 catalysis->isomer_35 solvent_ph->isomer_35 isomer_34 Favors 3,4-Isomer (with enamines, etc.) solvent_ph->isomer_34

Caption: Key Factors Controlling Regioselectivity.

References

Technical Support Center: Synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my isoxazole ring formation step. What are the common causes and how can I improve it?

A1: Low yields in the formation of the isoxazole ring, typically through a 1,3-dipolar cycloaddition or a condensation reaction, can stem from several factors. Here are some common issues and potential solutions:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and the choice of base or catalyst. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture in Reagents and Solvents: Water can hydrolyze starting materials or intermediates, leading to lower yields. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical. A slight excess of one reactant may be beneficial, but a large excess can lead to side reactions. Carefully control the stoichiometry of your starting materials.

  • Side Reactions: The formation of byproducts such as 5-isoxazolone or furoxan dimers can significantly reduce the yield of the desired product.

Q2: I am observing a significant amount of a byproduct that I suspect is a 5-isoxazolone. How can I minimize its formation?

A2: The formation of the isomeric 5-isoxazolone is a common issue in the synthesis of 3-substituted isoxazoles. The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can promote the formation of the 5-isoxazolone byproduct. Careful control of pH, potentially through the use of a buffer system, is essential.

Q3: My 1,3-dipolar cycloaddition reaction is producing a dimeric byproduct. What is it and how can I prevent it?

A3: The dimeric byproduct is likely a furoxan, which results from the dimerization of the nitrile oxide intermediate. To minimize its formation:

  • Slow Addition of Reagents: If you are generating the nitrile oxide in situ, ensure the precursor is added slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

  • Use of Excess Alkyne: Employing a moderate excess of the alkyne can help to trap the nitrile oxide as it is formed, reducing the likelihood of dimerization.

  • Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the cycloaddition.

Q4: I am having trouble with the Boc-protection step. What are the key parameters to control?

A4: Incomplete reaction or the formation of side products during Boc protection can be problematic. Key parameters to control include:

  • Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction without competing with the amine for the Boc-anhydride.

  • Reaction Temperature: The reaction is usually carried out at room temperature or slightly below. Elevated temperatures can lead to the decomposition of Boc-anhydride.

  • Stoichiometry: A slight excess of Boc-anhydride (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the amine.

Q5: My final product is difficult to purify. What purification strategies are most effective?

A5: this compound can be challenging to purify due to the presence of polar functional groups. The following methods are recommended:

  • Flash Column Chromatography: This is the most common and effective method for purifying this compound. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems include ethyl acetate/hexanes or ethanol/water.

Data Presentation

Table 1: Summary of Reaction Conditions for Isoxazole Formation

ParameterMethod A: NaOH-catalyzed CycloadditionMethod B: Base-free Cycloaddition
Starting Materials Ethyl nitroacetate, Propargyl derivativeDihaloformaldoxime, 1-Copper(I) alkyne
Catalyst/Base Sodium Hydroxide (NaOH)None
Solvent Water/EthanolDichloromethane (DCM)
Temperature 60 °CRoom Temperature
Reaction Time 16 hours2 hours
Reported Yield ~86%[1]Good to excellent

Table 2: Troubleshooting Guide for Low Yield

SymptomPossible CauseSuggested Solution
Low conversion of starting materials Insufficient reaction time or temperature.Monitor reaction by TLC. Increase reaction time or temperature incrementally.
Inactive catalyst or base.Use fresh, high-purity catalyst or base.
Multiple spots on TLC, low yield of desired product Formation of side products (e.g., 5-isoxazolone, furoxan).Adjust pH for isoxazolone issue. For furoxan, use slow addition and excess alkyne.
Decomposition of starting materials or product.Lower reaction temperature; ensure anhydrous conditions.
Product loss during workup Hydrolysis of the ester group.Use a neutral or mildly acidic workup; avoid strong bases.
Product solubility in the aqueous layer.Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Intermediate)

This protocol is adapted from a similar synthesis of a 5-(benzoyloxymethyl) derivative.[1]

  • Reaction Setup: In a sealed tube, combine propargyl alcohol (1.0 eq), ethyl nitroacetate (2.5 eq), water, and ethanol.

  • Base Addition: Add a solution of sodium hydroxide (0.1 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at 60 °C for 16 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Protocol 2: Synthesis of Ethyl 5-(azidomethyl)isoxazole-3-carboxylate (Intermediate)
  • Reaction Setup: Dissolve ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

  • Azide Substitution: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Reduction to Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
  • Reaction Setup: Dissolve the ethyl 5-(azidomethyl)isoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Reduction: Add Palladium on carbon (10 mol%) and place the mixture under a hydrogen atmosphere (balloon).

  • Reaction: Stir the suspension at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite and wash with ethanol. Concentrate the filtrate under reduced pressure.

Protocol 4: Boc-Protection to Yield this compound
  • Reaction Setup: Dissolve the crude ethyl 5-(aminomethyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq).

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in THF dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

Mandatory Visualization

Synthesis_Pathway A Propargyl Alcohol + Ethyl Nitroacetate B Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate A->B NaOH, H₂O/EtOH, 60°C C Ethyl 5-(azidomethyl)isoxazole-3-carboxylate B->C 1. MsCl, Et₃N 2. NaN₃ D Ethyl 5-(aminomethyl)isoxazole-3-carboxylate C->D H₂, Pd/C E Ethyl 5-(N-Boc)aminomethylisoxazole- 3-carboxylate D->E (Boc)₂O, NaHCO₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture by TLC start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Significant Side Products check_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality incomplete_reaction->optimize_conditions modify_protocol Modify Protocol: - Adjust pH - Slow reagent addition - Change stoichiometry side_products->modify_protocol workup_issue Check Workup Procedure optimize_conditions->workup_issue modify_protocol->workup_issue purification_issue Purification Successful? workup_issue->purification_issue OK end_bad Re-evaluate Purification Strategy: - Different column conditions - Recrystallization workup_issue->end_bad Issue Found end_good High Yield, Pure Product purification_issue->end_good Yes purification_issue->end_bad No

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: N-Boc Deprotection in the Presence of Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of N-Boc deprotection in molecules containing ester functionalities.

Frequently Asked Questions (FAQs)

Q1: Why is my ester group being cleaved during N-Boc deprotection with Trifluoroacetic Acid (TFA)?

A1: Standard N-Boc deprotection protocols using strong acids like TFA can lead to the cleavage of sensitive ester groups. This is because the highly acidic conditions that remove the Boc group can also catalyze the hydrolysis of the ester bond, especially in the presence of trace amounts of water.[1] Prolonged reaction times and elevated temperatures can exacerbate this side reaction.

Q2: What are the general strategies to avoid ester cleavage during N-Boc deprotection?

A2: There are three main strategies to enhance the selectivity of N-Boc deprotection while preserving an ester group:

  • Modification of Acidic Conditions: Fine-tuning the acid strength, concentration, and solvent system can favor Boc removal over ester hydrolysis.

  • Alternative Mild-Acidic Reagents: Employing milder acids can provide the necessary acidity to cleave the Boc group without significantly affecting the ester.

  • Non-Acidic Deprotection Methods: Several methods have been developed that avoid acidic conditions altogether, offering excellent selectivity for sensitive substrates.

Q3: Can I still use TFA for N-Boc deprotection in the presence of an ester?

A3: Yes, with careful control of the reaction conditions. It is recommended to perform the reaction at a lower temperature (e.g., 0 °C) and to monitor the progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for quenching the reaction as soon as the starting material is consumed, minimizing the exposure of the ester to the acidic environment. Using anhydrous solvents is also crucial to prevent hydrolysis.

Q4: What are some milder acidic alternatives to TFA for N-Boc deprotection?

A4: Milder acidic reagents are often effective for substrates with acid-sensitive functional groups. Some common alternatives include:

  • Aqueous Phosphoric Acid (H₃PO₄): An 85 wt% aqueous solution of phosphoric acid can efficiently deprotect N-Boc groups while being compatible with functionalities like benzyl and methyl esters.[2]

  • p-Toluenesulfonic Acid (pTSA): Often used in a deep eutectic solvent (DES), pTSA provides a less harsh acidic environment.[3]

Q5: Are there any non-acidic methods for N-Boc deprotection that are compatible with esters?

A5: Yes, several non-acidic methods offer excellent selectivity:

  • Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc from a wide range of substrates, including those with acid-labile groups.[4][5][6][7]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any reagents. This method has shown broad functional group tolerance, including esters.[8]

  • Cerium(III) Chloride and Sodium Iodide (for tert-Butyl Esters): This system is unique as it selectively cleaves tert-butyl esters in the presence of N-Boc groups, which is the reverse of the usual selectivity under acidic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or Sluggish Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration If using TFA, you can cautiously increase the concentration. Alternatively, switch to a stronger acid system like HCl in dioxane if the ester stability allows.
Low Reaction Temperature While low temperatures protect the ester, they can also slow down the deprotection. If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature while carefully monitoring for ester cleavage.
Steric Hindrance For sterically hindered N-Boc groups, a stronger acid system or a longer reaction time may be necessary. Milder methods like thermal deprotection might also be effective.
Issue 2: Significant Ester Cleavage Observed
Potential Cause Recommended Solution
Prolonged Exposure to Strong Acid Minimize the reaction time by closely monitoring the reaction's progress and working it up immediately upon completion.
Presence of Water Ensure all solvents and reagents are anhydrous to minimize acid-catalyzed hydrolysis of the ester.
Inappropriate Deprotection Method For highly sensitive esters, switch to a milder acidic method (e.g., aqueous H₃PO₄) or a non-acidic method (e.g., oxalyl chloride in methanol or thermal deprotection).
Issue 3: Formation of Side Products (e.g., t-butylation)
Potential Cause Recommended Solution
Trapping of the tert-Butyl Cation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.
Use of Scavengers Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation and prevent side reactions.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes various conditions for N-Boc deprotection in the presence of esters, providing a basis for method selection.

Deprotection ReagentSolventTemperatureReaction TimeTypical Yield (%)Notes
20-50% TFADichloromethane (DCM)0 °C to RT30 min - 2 hVariableFast and efficient, but may cause significant ester cleavage depending on the substrate.[9]
85 wt% Aqueous H₃PO₄Toluene or THFRoom Temperature4 - 8 h>95Mild and selective for N-Boc over methyl and benzyl esters.[2]
Oxalyl Chloride (3 equiv.)MethanolRoom Temperature1 - 4 h>90Mild conditions with good tolerance for acid-labile groups.[4][5][6][7]
Thermal (Catalyst-free)Trifluoroethanol (TFE)150 °C60 minHigh ConversionBroad functional group tolerance, including esters.[8]
pTSA in DES (ChCl:pTSA)DESRoom Temperature10 - 30 min~95Green and efficient method.[3]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Aqueous Phosphoric Acid
  • Dissolve the N-Boc protected substrate in a suitable solvent such as toluene or THF.

  • Add 85 wt% aqueous phosphoric acid to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected substrate in methanol in a dry round-bottom flask equipped with a stirring bar.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.[5] An immediate increase in temperature and sputtering may be observed.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[4][5][6][7]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Thermal N-Boc Deprotection in Continuous Flow
  • Prepare a solution of the N-Boc protected substrate in a suitable solvent (e.g., trifluoroethanol).

  • Using a continuous flow reactor system, pump the solution through a heated coil at the desired temperature (e.g., 150 °C).[8]

  • The residence time in the heated zone is controlled by the flow rate and the reactor volume (e.g., 60 minutes).[8]

  • The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the deprotected product.

  • The crude product can be further purified if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_conditions Reaction Conditions cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product start N-Boc, Ester-containing Substrate method Select Deprotection Method start->method strong_acid Strong Acid (e.g., TFA) method->strong_acid High Risk of Ester Cleavage mild_acid Mild Acid (e.g., H3PO4) method->mild_acid Good Selectivity non_acidic Non-Acidic (e.g., Oxalyl Chloride) method->non_acidic Excellent Selectivity monitor Monitor by TLC/LC-MS strong_acid->monitor mild_acid->monitor non_acidic->monitor workup Aqueous Workup or Direct Evaporation monitor->workup purify Column Chromatography (if necessary) workup->purify end Deprotected Amine with Intact Ester purify->end

Caption: A generalized experimental workflow for N-Boc deprotection in the presence of an ester.

troubleshooting_logic start N-Boc Deprotection Experiment issue Issue Encountered? start->issue ester_cleavage Ester Cleavage? issue->ester_cleavage Yes no_issue No Issues issue->no_issue No incomplete_rxn Incomplete Reaction? ester_cleavage->incomplete_rxn No solution_ester Switch to Milder/Non-Acidic Method OR Reduce Reaction Time/Temperature ester_cleavage->solution_ester Yes solution_incomplete Increase Acid Strength/Concentration OR Increase Temperature/Time incomplete_rxn->solution_incomplete Yes success Successful Deprotection incomplete_rxn->success No solution_ester->start Re-run Experiment solution_incomplete->start Re-run Experiment no_issue->success

Caption: A troubleshooting decision tree for N-Boc deprotection with ester-containing substrates.

References

Minimizing furoxan byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of isoxazoles, with a specific focus on minimizing the formation of furoxan byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis, particularly the formation of undesired furoxan byproducts.

Issue 1: Significant Furoxan Byproduct Formation

Q: My reaction is producing a high proportion of furoxan byproduct, significantly reducing the yield of my desired isoxazole. What are the primary causes and how can I mitigate this?

A: Furoxan formation is a common side reaction in isoxazole synthesis that proceeds via the 1,3-dipolar cycloaddition of nitrile oxides. The primary cause is the dimerization of the nitrile oxide intermediate before it can react with the desired dipolarophile (e.g., an alkyne or alkene).[1][2][3][4][5] Several factors can influence the rate of this undesired dimerization.

Recommended Solutions:

  • Slow Generation of Nitrile Oxide: The concentration of the nitrile oxide intermediate is a critical factor. Generating the nitrile oxide in situ at a slow rate ensures its concentration remains low, thus favoring the intermolecular reaction with the dipolarophile over dimerization. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., a base for dehydrohalogenation of a hydroximoyl chloride or an oxidizing agent for an aldoxime).

  • High Dilution: Performing the reaction under high dilution conditions can also disfavor the bimolecular dimerization of the nitrile oxide. By increasing the solvent volume, the probability of two nitrile oxide molecules encountering each other is reduced.

  • Optimize Reagent Stoichiometry: Using a slight excess of the dipolarophile can help to "trap" the nitrile oxide as it is formed, pushing the equilibrium towards the desired isoxazole product.

  • Temperature Control: Elevated temperatures can sometimes increase the rate of furoxan formation. It is advisable to conduct the reaction at room temperature or even lower temperatures to minimize this side reaction.[5]

  • Choice of Base: When generating nitrile oxides from hydroximoyl chlorides, the choice of base is crucial. A non-nucleophilic, sterically hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often preferred to minimize side reactions.

Logical Troubleshooting Workflow for Furoxan Minimization

Furoxan_Troubleshooting start High Furoxan Byproduct Detected slow_addition Implement Slow Addition of Nitrile Oxide Precursor Reagent start->slow_addition high_dilution Increase Reaction Solvent Volume (High Dilution) slow_addition->high_dilution excess_dipolarophile Use a Slight Excess of the Dipolarophile high_dilution->excess_dipolarophile temp_control Lower the Reaction Temperature excess_dipolarophile->temp_control base_optimization Optimize the Base (Non-nucleophilic, Sterically Hindered) temp_control->base_optimization evaluation Analyze Product Mixture (e.g., NMR, LC-MS) base_optimization->evaluation success Furoxan Minimized, Isoxazole Yield Increased evaluation->success Successful failure Persistent Furoxan Formation evaluation->failure Unsuccessful re_evaluate Re-evaluate Substrate and Reaction Design failure->re_evaluate

Caption: Troubleshooting workflow for minimizing furoxan byproduct.

Issue 2: Low or No Isoxazole Yield with No Significant Furoxan Formation

Q: I have managed to avoid furoxan formation, but my isoxazole yield is still very low or non-existent. What could be the issue?

A: In this scenario, the problem likely lies with the generation of the nitrile oxide intermediate itself or the reactivity of your starting materials.

Recommended Solutions:

  • Inefficient Nitrile Oxide Generation: Ensure that the precursors for the nitrile oxide are of high purity and the reagents used for its generation are fresh and active. For instance, if using an oxidizing agent, its quality is paramount.

  • Substrate Reactivity: The electronic and steric properties of both the nitrile oxide precursor and the dipolarophile can significantly impact the reaction rate. Highly substituted or electronically deactivated substrates may require more forcing conditions, such as gentle heating. However, be mindful that excessive heat can lead to decomposition.

  • Solvent Choice: The solvent can influence the solubility of your reactants and the overall reaction rate. Common solvents for 1,3-dipolar cycloadditions include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Ensure your starting materials are soluble in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of furoxan formation?

A1: Furoxan is the dimer of nitrile oxide. The dimerization is a stepwise process that involves the formation of a dinitrosoalkene intermediate with diradical character.[1][2][3][4][5] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.

Reaction Pathway: Isoxazole vs. Furoxan Formation

Reaction_Pathway cluster_main Reaction Pathways from Nitrile Oxide cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) isoxazole Isoxazole Product nitrile_oxide->isoxazole + Dipolarophile (1,3-Dipolar Cycloaddition) furoxan Furoxan Byproduct nitrile_oxide->furoxan + Nitrile Oxide (Dimerization) dipolarophile Dipolarophile (e.g., Alkyne) nitrile_oxide2 R-C≡N⁺-O⁻ (Another Nitrile Oxide)

Caption: Competing pathways of nitrile oxide reaction.

Q2: Are there any quantitative data available on how reaction conditions affect the isoxazole/furoxan ratio?

A2: While specific quantitative data is highly substrate-dependent, the general trends are well-established. The following table summarizes the qualitative effects of key reaction parameters on the product distribution.

ParameterCondition to Favor IsoxazoleRationale
Nitrile Oxide Concentration Kept lowMinimizes the probability of bimolecular dimerization.
Reaction Concentration High dilutionFurther reduces the effective concentration of the nitrile oxide.
Dipolarophile Stoichiometry Slight excessIncreases the likelihood of the nitrile oxide reacting with the dipolarophile.
Temperature Room temperature or belowReduces the rate of the often more energetically favorable dimerization.
Base Non-nucleophilic, sterically hinderedPrevents side reactions with the hydroximoyl chloride precursor.

Q3: Can you provide a general experimental protocol for minimizing furoxan formation in a 1,3-dipolar cycloaddition?

A3: The following is a generalized protocol for the synthesis of a 3,5-disubstituted isoxazole from a hydroximoyl chloride and a terminal alkyne, designed to minimize furoxan formation. Researchers should adapt this protocol based on the specific reactivity of their substrates.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole

Materials:

  • Hydroximoyl chloride (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydroximoyl chloride (1.0 eq) and the terminal alkyne (1.1 eq) in anhydrous DCM to achieve a high dilution (e.g., 0.05 M).

  • Base Addition: Prepare a solution of triethylamine (1.2 eq) in anhydrous DCM. Add this solution to the dropping funnel.

  • Slow Addition: Add the triethylamine solution dropwise to the stirred solution of the hydroximoyl chloride and alkyne over a period of 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired isoxazole from any residual starting materials and furoxan byproduct.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve Hydroximoyl Chloride and Alkyne in DCM start->dissolve prepare_base Prepare TEA Solution in DCM dissolve->prepare_base slow_add Slowly Add TEA Solution (2-4 hours) prepare_base->slow_add monitor Monitor by TLC slow_add->monitor monitor->slow_add Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Isoxazole purify->end

Caption: Workflow for isoxazole synthesis with furoxan minimization.

References

Technical Support Center: Optimizing Boc Protection for Weakly Nucleophilic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the tert-butyloxycarbonyl (Boc) protection of weakly nucleophilic amines.

Troubleshooting Guide

Low reactivity is a common issue when attempting to protect weakly nucleophilic amines, such as anilines with electron-withdrawing groups or certain heteroaromatic amines. The following guide provides solutions to common problems encountered during the Boc protection of these challenging substrates.

Problem: Low or No Conversion to the Boc-Protected Amine

Weakly nucleophilic amines often exhibit slow reaction kinetics with di-tert-butyl dicarbonate (Boc₂O).[1][2] If you are observing low or no product formation, consider the following optimization strategies.

Potential CauseSuggested SolutionKey Considerations
Insufficient Amine Nucleophilicity 1. Add a Catalyst: Introduce a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP).[3] DMAP is a highly effective nucleophilic catalyst that activates Boc anhydride, forming a more reactive intermediate.[3][4] Other catalysts like iodine or Lewis acids such as SmCl₃ can also be effective.[5] 2. Use an Alcoholic Solvent: Switching to a solvent like methanol can significantly accelerate the reaction rate for aromatic amines, often without the need for a base.[1] The reaction between p-toluidine and Boc anhydride in CD₃OD is 70 times faster than in CDCl₃.[1]DMAP can increase the likelihood of side reactions, such as the formation of di-Boc protected amines, especially with primary amines.[3][4] Careful monitoring and stoichiometric control are crucial.
Suboptimal Reaction Temperature Increase the Reaction Temperature: For less reactive anilines, gently heating the reaction mixture in a solvent such as DMF may be necessary to drive the reaction to completion.[3] Moderate heat (around 40-55°C) is often sufficient.[2]Avoid excessive temperatures, as di-tert-butyl dicarbonate can decompose at higher temperatures, leading to the formation of byproducts.[2]
Inappropriate Solvent Solvent Optimization: If the starting material has poor solubility, consider alternative solvents. For zwitterionic compounds like amino acids, aqueous mixtures with dioxane or THF can improve solubility.[3][6]The choice of solvent can significantly impact the reaction rate.[2]
Steric Hindrance Prolonged Reaction Time and/or Increased Temperature: For sterically hindered amines, extended reaction times and elevated temperatures may be required.Monitor the reaction for potential decomposition of starting materials or products under prolonged heating.

Problem: Formation of Multiple Products

The formation of side products can complicate purification and reduce the yield of the desired N-Boc protected amine.

Potential CauseSuggested SolutionKey Considerations
Di-Boc Protection of Primary Amine 1. Control Stoichiometry: Use a carefully measured amount of Boc₂O, typically between 1.0 and 1.2 equivalents.[3][7] 2. Slow Addition: Add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[6] 3. Lower Reaction Temperature: Conduct the reaction at 0 °C or room temperature, as di-Boc formation is often favored at higher temperatures.[7]The mono-Boc product is less nucleophilic than the starting primary amine, so slow addition favors the desired reaction.[6]
Protection of Other Functional Groups (e.g., -OH) Optimize Reaction Conditions: To favor N-protection in the presence of hydroxyl groups, run the reaction at room temperature or 0 °C and avoid using a strong base that could deprotonate the alcohol.[3]Amines are generally more nucleophilic than alcohols, making selective N-protection feasible under the right conditions.[3]

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the Boc protection of a weakly nucleophilic amine?

A base is not always strictly required. The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the protonated amine.[3] However, for less nucleophilic amines, adding a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to accelerate the reaction.[3][8] In some cases, using an alcoholic solvent like methanol can enhance the reaction rate for aromatic amines even in the absence of a base.[1]

Q2: What is the role of DMAP in the Boc protection of weakly nucleophilic amines, and what are the potential drawbacks?

DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection, particularly for weakly nucleophilic amines like anilines.[3] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the amine.[3][9] The main drawback of using DMAP is an increased likelihood of side reactions, most notably the formation of di-Boc protected amines, especially when used in stoichiometric amounts or at elevated temperatures.[3][4]

Q3: How can I avoid the formation of the di-Boc byproduct when protecting a primary amine?

To minimize di-Boc formation, you should:

  • Carefully control the stoichiometry: Use close to 1.0 equivalent of Boc₂O.[3]

  • Monitor the reaction: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction once it is complete.[3]

  • Lower the temperature: Running the reaction at room temperature or below can reduce the rate of the second protection step.[3]

  • Use a weaker base: Strong bases can deprotonate the mono-Boc product, increasing its nucleophilicity and promoting a second reaction.[7]

Q4: My weakly nucleophilic amine also contains a hydroxyl group. How can I selectively protect the amine?

To achieve selective N-protection in the presence of a hydroxyl group, it is advisable to run the reaction at a lower temperature (0 °C to room temperature) and avoid the use of a strong base.[3] Since amines are generally more nucleophilic than alcohols, these conditions favor the desired N-Boc protection over O-Boc protection.[3] If selectivity remains an issue, consider protecting the hydroxyl group with an orthogonal protecting group first.[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Weakly Nucleophilic Amine using DMAP

This protocol is suitable for weakly nucleophilic amines, such as electron-deficient anilines, that show low reactivity under standard conditions.

  • Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.[3]

  • Add Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).[3]

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For very unreactive amines, gentle heating may be required.[3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[3]

Protocol 2: Boc Protection of an Aromatic Amine in an Alcoholic Solvent

This protocol is particularly effective for enhancing the reaction rate of primary aromatic amines.[1]

  • Dissolve Reactants: In a suitable flask, dissolve the aromatic amine (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in methanol.

  • Reaction: Stir the solution at room temperature. The reaction is often significantly faster than in other solvents like chloroform.[1] Monitor the reaction progress by TLC.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography.

Visualizations

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent add_reagents Add Base/Catalyst (if needed) start->add_reagents add_boc Add Boc₂O add_reagents->add_boc stir Stir at Specified Temp. add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Purify Product (if needed) dry->purify end Isolated Product purify->end

General experimental workflow for Boc protection.

DMAP_Catalysis Boc2O Boc₂O Intermediate N-Boc-pyridinium Intermediate (Highly Reactive) Boc2O->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product N-Boc Protected Amine Intermediate->Product + R-NH₂ Amine Weakly Nucleophilic Amine (R-NH₂) Amine->Product DMAP_regen DMAP (Regenerated) Product->DMAP_regen - DMAP

Catalytic cycle of DMAP in Boc protection.

Troubleshooting_Logic start Low Yield in Boc Protection? cause1 Weak Nucleophile? start->cause1 Yes cause2 Side Products? start->cause2 No solution1a Add Catalyst (e.g., DMAP) cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Use Alcoholic Solvent cause1->solution1c Yes side_product_type Di-Boc or O-Boc? cause2->side_product_type Yes solution2a Control Stoichiometry & Temp. side_product_type->solution2a Di-Boc solution2b Avoid Strong Base, Lower Temp. side_product_type->solution2b O-Boc

Troubleshooting decision tree for Boc protection.

References

Technical Support Center: Purification of Polar Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of polar isoxazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar isoxazole intermediates?

A1: The primary challenges in purifying polar isoxazole intermediates stem from their inherent physicochemical properties. These challenges include:

  • High water solubility: This makes extraction from aqueous reaction media inefficient and can lead to product loss during workup.[1][2]

  • Poor chromatographic behavior on silica gel: Polar isoxazoles, especially those with basic nitrogen atoms, can exhibit significant streaking (tailing) on silica gel columns, leading to poor separation from impurities.[3]

  • Difficulty with crystallization: These compounds often fail to crystallize from common solvents, instead "oiling out" or remaining in solution even at low temperatures.[1][4]

  • Instability on acidic media: The acidic nature of standard silica gel can sometimes cause degradation of sensitive isoxazole derivatives during chromatography.[1]

Q2: How can I improve the extraction of my highly water-soluble isoxazole intermediate from an aqueous phase?

A2: To enhance the extraction efficiency of water-soluble polar compounds, several strategies can be employed:

  • Salting Out: The addition of a salt, such as sodium chloride (NaCl), to the aqueous layer decreases the polarity of the aqueous phase, which can reduce the solubility of the organic compound and promote its transfer into the organic layer.[2]

  • Use of More Polar Organic Solvents: If standard solvents like ethyl acetate or dichloromethane are ineffective, consider using more polar solvents such as n-butanol.[2]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a more effective, albeit more complex, method.

  • pH Adjustment: If your isoxazole intermediate possesses acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups, making the molecule less polar and more readily extractable into an organic solvent.[5]

Q3: My polar isoxazole streaks badly on a silica gel TLC plate, even with highly polar mobile phases. What can I do to improve the separation for column chromatography?

A3: Streaking on silica gel is a common issue with polar and basic compounds.[3] To improve separation, consider the following:

  • Mobile Phase Modification:

    • Addition of a Base: For basic isoxazoles, adding a small amount of a base like triethylamine (1-3%) or ammonium hydroxide to the mobile phase can help reduce tailing by neutralizing the acidic sites on the silica gel.[6]

    • Addition of an Acid: For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.

    • Highly Polar Solvent Systems: For very polar compounds that do not move from the baseline, a more aggressive solvent system may be needed. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective.

  • Alternative Stationary Phases:

    • Deactivated Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[6]

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[3]

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). It is often an excellent choice for purifying polar compounds.[7]

Q4: How can I determine the purity of my final polar isoxazole intermediate?

A4: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for purity assessment.[7] It can separate the target compound from impurities, and the peak area percentage can be used to quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a versatile method for purity evaluation.[8] By integrating the signals of the compound against a certified internal standard, a precise purity value can be determined.

  • Thin-Layer Chromatography (TLC): While less quantitative than HPLC or NMR, TLC is a quick and easy way to get a qualitative assessment of purity. The presence of a single spot in multiple solvent systems is a good indication of high purity.

Troubleshooting Guides

Problem 1: Compound "Oils Out" During Recrystallization
Possible Cause Suggested Solution
The compound's melting point is lower than the boiling point of the solvent.[1]Try using a lower-boiling point solvent system.[1]
The solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Impurities are present that inhibit crystallization.Try purifying the compound by another method, such as column chromatography, before attempting recrystallization again.
The polarity of the solvent is too close to that of the solute.Try a different solvent or a binary solvent system.[1]
Problem 2: Low or No Crystal Formation Upon Cooling
Possible Cause Suggested Solution
The solution is too dilute.[1]Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again.[1]
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent in which the compound has lower solubility, or use a binary solvent system where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent.[1]
Nucleation has not occurred.Try scratching the inside of the flask at the solvent-air interface with a glass rod to create a surface for crystal growth.[1]
Add a seed crystal of the pure compound to the solution to initiate crystallization.[1]
Problem 3: Poor Separation During Flash Column Chromatography
Possible Cause Suggested Solution
Streaking/Tailing of the Compound Spot
Compound is basic and interacting with acidic silica.Add 1-3% triethylamine or a small amount of ammonium hydroxide to the eluent.[3][6]
Compound is acidic and interacting with silica.Add a small amount of acetic acid or formic acid to the eluent.
Compound is Too Polar and Stays on the Baseline
The mobile phase is not polar enough.Increase the polarity of the mobile phase. For very polar compounds, consider using a mobile phase containing methanol or even water. A gradient elution from a less polar to a more polar solvent system can be effective.
For extremely polar compounds, consider using reversed-phase chromatography.[7]
Compound Decomposes on the Column
The compound is sensitive to the acidic nature of silica gel.Test the stability of your compound on a TLC plate by letting a spot sit for a few hours before eluting.[1] If it degrades, use a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][6]

Data Presentation

Disclaimer: The following tables contain illustrative data as specific comparative studies for the purification of a single polar isoxazole intermediate were not available in the search results. The values are intended to demonstrate the format for presenting such data.

Table 1: Illustrative Comparison of Recrystallization Solvents for a Hypothetical Polar Isoxazole Intermediate

Solvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)Observations
Ethanol/Water (4:1)859875Small needle-like crystals formed upon slow cooling.
Isopropanol859560Oiled out initially, then solidified upon seeding.
Acetonitrile859255Rapid precipitation of a fine powder.
Ethyl Acetate/Hexane (1:1)859670Good crystal formation, but required a large volume of solvent.

Table 2: Illustrative Comparison of Flash Chromatography Conditions for a Hypothetical Polar Isoxazole Intermediate

Stationary PhaseMobile PhasePurity of Main Fractions (%)Recovery Yield (%)
Silica GelDichloromethane/Methanol (95:5)85 (significant tailing)65
Silica GelDichloromethane/Methanol with 1% Triethylamine (95:5)9780
Neutral AluminaDichloromethane/Methanol (95:5)9575
C18 Reversed-PhaseWater/Acetonitrile (Gradient 10% to 90% ACN)9985

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel for Polar Isoxazole Intermediates
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriate column size (a 40:1 to 100:1 ratio of silica to crude compound by weight is typical).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.[1]

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[1]

  • Elution:

    • Begin elution with the mobile phase determined from the TLC analysis.

    • A gradient elution, gradually increasing the polarity of the mobile phase, can be used to improve separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: Recrystallization of a Polar Isoxazole Intermediate Using a Binary Solvent System
  • Solvent Selection: Identify a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.[1]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[1] If turbidity persists, add a drop or two of the hot "good" solvent to redissolve it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

Protocol 3: Preparative Reversed-Phase HPLC for Polar Isoxazole Intermediates
  • Column and Mobile Phase Selection:

    • Use a C18 reversed-phase column.[1]

    • The mobile phase typically consists of a mixture of water and acetonitrile or methanol.[1] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile) for several column volumes.[1]

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a solvent like methanol or DMSO. If using DMSO, keep the injection volume small.[1]

  • Elution: Elute the compound using a gradient of increasing organic solvent concentration. A typical gradient might run from 5% to 100% acetonitrile in water.[1]

  • Fraction Collection and Product Isolation:

    • Monitor the elution using a UV detector and collect the fractions corresponding to the desired peak.[1]

    • To isolate the compound from aqueous fractions, lyophilization (freeze-drying) is often the preferred method.[1] Alternatively, the organic solvent can be removed under reduced pressure, followed by extraction of the compound from the remaining aqueous phase.[1]

Mandatory Visualization

experimental_workflow crude Crude Polar Isoxazole Intermediate dissolve Dissolve in Minimum Hot 'Good' Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter add_poor Add 'Poor' Solvent Until Turbid hot_filter->add_poor cool Slow Cooling & Ice Bath add_poor->cool filter_wash Vacuum Filtration & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow using a binary solvent system.

logical_relationship start Purification Challenge: Polar Isoxazole extraction High Water Solubility start->extraction chromatography Poor Separation on Silica start->chromatography crystallization Difficulty Crystallizing start->crystallization sol_extraction Salting Out / Polar Solvent Extraction extraction->sol_extraction Solution sol_chromatography Modify Mobile Phase (add base/acid) Use Reversed-Phase or Alumina chromatography->sol_chromatography Solution sol_crystallization Binary Solvent System Slow Cooling / Seeding crystallization->sol_crystallization Solution

Caption: Common purification challenges and their respective solutions.

References

Stability of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are the hydrolysis of the ethyl ester and the removal of the tert-butyloxycarbonyl (Boc) protecting group. The isoxazole ring itself is generally stable but can be susceptible to cleavage under certain conditions, particularly elevated pH and temperature.

Q2: Under what conditions is the Boc group labile?

A2: The Boc protecting group is sensitive to acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its removal, yielding the corresponding primary amine.

Q3: Is the ethyl ester group stable?

A3: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is typically faster and irreversible, yielding the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process.

Q4: What is the expected stability of the isoxazole ring?

A4: The isoxazole ring is generally considered a stable aromatic system. However, its stability can be influenced by pH and temperature. Studies on related isoxazole-containing compounds, such as Leflunomide, have shown that the ring can undergo cleavage under basic conditions, and this degradation is accelerated at higher temperatures.[1]

Q5: Can I predict the degradation products of this molecule?

A5: Yes, based on the functional groups present, the likely degradation products are:

  • Under acidic conditions: Deprotection of the Boc group to form Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, and potential hydrolysis of the ethyl ester to 5-(aminomethyl)isoxazole-3-carboxylic acid.

  • Under basic conditions: Saponification of the ethyl ester to form the corresponding carboxylate salt. At higher pH and temperature, cleavage of the isoxazole ring is possible.[1]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Unexpected loss of the Boc protecting group during reaction or workup. The reaction or workup conditions are too acidic. This can be due to the use of acidic reagents, solvents, or even silica gel in chromatography.- Maintain a neutral or slightly basic pH during your experiment and workup. - Use pre-treated, neutral silica gel for chromatography. - Consider using an alternative, more acid-stable protecting group if acidic conditions are unavoidable.
Hydrolysis of the ethyl ester to the carboxylic acid. Exposure to acidic or basic aqueous conditions, especially with heating.- Ensure all solvents and reagents are anhydrous if the reaction is not intended to be aqueous. - Perform aqueous workups at low temperatures and minimize exposure time. - For purification, avoid conditions of extreme pH.
Formation of unexpected byproducts or degradation of the isoxazole ring. The reaction is being run at high pH and/or high temperature.- Buffer the reaction medium to maintain a neutral or slightly acidic pH. - If possible, conduct the reaction at a lower temperature for a longer duration. - Monitor the reaction closely by TLC or LC-MS to minimize byproduct formation.
Difficulty in achieving complete saponification of the ethyl ester. Insufficient base, reaction time, or temperature. Steric hindrance around the ester group.- Increase the equivalents of base (e.g., LiOH, NaOH). - Increase the reaction temperature or time, monitoring for any degradation of the isoxazole ring. - Consider using a different solvent system to improve solubility and reaction rate.

Quantitative Stability Data

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide [1]

Temperature (°C)pHHalf-life (t½)
254.0Stable
257.4Stable
2510.0~6.0 hours
374.0Stable
377.4~7.4 hours
3710.0~1.2 hours

Data extracted from a study on the in vitro metabolism of Leflunomide.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • HPLC or LC-MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). Withdraw and neutralize aliquots with HCl at specified time points.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C). Analyze at specified time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS, to quantify the parent compound and detect any degradation products.

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions (e.g., TFA, HCl) cluster_base Basic Conditions (e.g., NaOH, LiOH) A Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate B Ethyl 5-(aminomethyl)isoxazole- 3-carboxylate (Boc Deprotection) A->B Fast C 5-(Aminomethyl)isoxazole- 3-carboxylic acid (Ester Hydrolysis) A->C Slower D Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate E Sodium 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate (Saponification) D->E Fast F Isoxazole Ring Cleavage Products E->F Harsh Conditions (High pH / Temp) A Prepare Stock Solution of Compound B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Incubate at Controlled Temperature/Light B->C D Withdraw Aliquots at Time Points C->D E Neutralize/Quench (if necessary) D->E F Analyze by Stability- Indicating Method (HPLC/LC-MS) E->F G Quantify Parent Compound and Degradants F->G H Determine Degradation Rate and Pathway G->H

References

Troubleshooting incomplete reactions in the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of isoxazole derivatives, with a focus on troubleshooting incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the primary causes?

Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can stem from several factors. The most common issues include inefficient generation of the nitrile oxide intermediate, decomposition of this intermediate, and competing side reactions, such as the dimerization of the nitrile oxide to form furoxans.[1] The stability of the nitrile oxide is critical, as these intermediates can be unstable and prone to dimerization, especially in the absence of a reactive dipolarophile.[1] The method of in situ generation and the reaction conditions play a significant role in minimizing these side reactions.[1]

Q2: How can I improve the in situ generation of the nitrile oxide?

To minimize the dimerization of the nitrile oxide, it is crucial to generate it in situ in the presence of the alkyne (the dipolarophile).[2] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[3] For the oxidation of aldoximes, hypervalent iodine reagents can lead to the rapid and clean formation of nitrile oxides.[3] When using hydroxamoyl chlorides, the choice of a non-nucleophilic base, such as triethylamine, is critical.[3]

Q3: I am observing a significant amount of a dimeric byproduct in my reaction. How can I minimize its formation?

The formation of a dimeric byproduct, typically a furoxan, is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1] To minimize this, it is recommended to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This can be achieved by the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne. Using a large excess of the alkyne can also help to outcompete the dimerization reaction. Additionally, optimizing the reaction temperature by lowering it may reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions. Regioselectivity is influenced by both the electronic and steric factors of the dipole and the dipolarophile.[4] The choice of solvent can also play a role; in some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[4] Experimenting with different catalysts, such as copper(I) or ruthenium(II), can also direct the reaction towards a specific regioisomer.[2] For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[2]

Troubleshooting Guides

Problem: Low to No Product Yield

This guide addresses potential causes and solutions for low or no yield in isoxazole synthesis.

Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation - Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions. - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[4]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[4]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[4]
Impure Starting Materials - Purify starting materials to remove any impurities that could lead to side reactions.[5]

Quantitative Data on Yield Optimization

The following tables summarize the impact of different reaction conditions on the yield of isoxazole derivatives.

Table 1: Effect of Ultrasound Irradiation on the Synthesis of 5-Arylisoxazole Derivatives

EntryReaction ConditionReaction TimeYield (%)
1Conventional Heating1 - 2.5 h56 - 80
2Ultrasound Irradiation30 - 45 min84 - 96

Data sourced from a study by Huang et al. (2014), demonstrating a significant increase in yield and reduction in reaction time with the use of ultrasound.[6]

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 4H-Isoxazol-5-ones

EntryReaction ConditionTemperatureReaction TimeYield (%)
1Conventional Heating100 °C3 h90
2Ultrasound Irradiation50 °C15 min95

Data from a 2019 study by the Kasar group, highlighting the enhanced efficiency of ultrasound-assisted synthesis.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve the aldoxime and the alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide to the stirred solution.

  • Add triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 5-Arylisoxazoles in an Aqueous Medium

This protocol offers a greener synthesis route for 5-arylisoxazoles.[8]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[4]

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key troubleshooting and experimental workflows.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Optimize_Temp Optimize Reaction Temperature Suboptimal Suboptimal Optimize_Temp->Suboptimal Optimize_Solvent Optimize Solvent Check_Intermediates Investigate Nitrile Oxide Generation & Stability Optimize_Solvent->Check_Intermediates Dimerization Dimerization Observed? Check_Intermediates->Dimerization Impure->Optimize_Temp No Purify Purify Starting Materials Impure->Purify Yes Success Improved Yield Purify->Success Suboptimal->Optimize_Solvent No Screen_Conditions Screen Temperatures & Solvents Suboptimal->Screen_Conditions Yes Screen_Conditions->Success Slow_Addition Use Slow Addition of Precursor / Excess Alkyne Dimerization->Slow_Addition Yes Dimerization->Success No Slow_Addition->Success

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Aldoxime & Alkyne in Solvent Cool Cool to 0 °C Start->Cool Add_NCS Add N-Chlorosuccinimide Cool->Add_NCS Add_Base Add Triethylamine Add_NCS->Add_Base Warm Warm to Room Temperature Add_Base->Warm Stir Stir for 2-4 hours Warm->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Isoxazole Product Purify->End

Caption: General workflow for 1,3-dipolar cycloaddition.

References

Impact of solvent choice on the rate of Boc protection of amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the rate of tert-butyloxycarbonyl (Boc) protection of amines.

Troubleshooting Guides

Issue: Slow or Incomplete Boc Protection Reaction

Possible Causes & Solutions:

  • Low Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less reactive.

    • Solution 1: Switch to an Alcoholic Solvent. Methanol or other alcoholic solvents can significantly accelerate the reaction rate for weakly nucleophilic amines. A kinetic study demonstrated a 70-fold rate increase for the Boc protection of p-toluidine in deuterated methanol (CD₃OD) compared to deuterated chloroform (CDCl₃)[1][2]. This is attributed to the stabilization of the reaction's transition state through hydrogen bonding[1].

    • Solution 2: Add a Catalyst. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to activate the di-tert-butyl dicarbonate (Boc₂O)[2].

    • Solution 3: Increase Reaction Temperature. Gently heating the reaction mixture can increase the rate, but be aware that Boc₂O can decompose at higher temperatures[3].

  • Steric Hindrance: Bulky amines may react more slowly.

    • Solution: Increase Reaction Time and/or Temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow for longer reaction times. Gentle heating may be required[4].

  • Poor Solubility of the Amine Substrate: The amine may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution 1: Change the Solvent System. If the amine is poorly soluble in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a more polar solvent or a solvent mixture[5]. For zwitterionic amines or amine salts, using a basic aqueous solution can improve solubility[5].

    • Solution 2: Use an Aqueous System. Water-mediated, catalyst-free Boc protection has been shown to be effective for a variety of amines and can be an environmentally friendly option[6][7].

Issue: Formation of Side Products

  • Di-Boc Protection: Primary amines can sometimes react twice to form a di-Boc protected product, especially with highly reactive amines or when using a catalyst like DMAP[2].

    • Solution: Control Stoichiometry. Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed[2].

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule.

    • Solution: Solvent Choice and Temperature Control. The formation of isocyanates can be favored in the presence of DMAP at low temperatures in polar solvents[8][9]. Consider using a nonpolar solvent and running the reaction at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for Boc protection of amines?

There is no single "best" solvent, as the optimal choice depends on the substrate. However, aprotic solvents like tetrahydrofuran (THF) , dichloromethane (DCM) , and acetonitrile are widely used for a range of primary and secondary aliphatic amines under basic conditions (e.g., with triethylamine)[2][10][11].

Q2: My amine is an aniline derivative and the reaction is very slow in DCM. What should I do?

For weakly nucleophilic aromatic amines like anilines, switching to an alcoholic solvent such as methanol can dramatically increase the reaction rate without the need for a base[1]. Quantum mechanics calculations suggest that methanol stabilizes the transition state via hydrogen bonding, lowering the activation energy[1].

Q3: Is a base always required for Boc protection?

No, a base is not strictly required. The reaction can proceed without an added base, especially when using alcoholic solvents for aromatic amines[1]. In aprotic solvents, a base like triethylamine or sodium bicarbonate is typically used to neutralize the acidic byproduct and drive the reaction to completion[2][10].

Q4: Can I use water as a solvent for Boc protection?

Yes, and it can be highly effective. An eco-friendly protocol using a water-acetone mixture under catalyst-free conditions has been reported for the N-Boc protection of various amines[6][7]. Water can be an excellent solvent choice, particularly for water-soluble amines[12].

Q5: My amine starting material is poorly soluble in most organic solvents. How can I perform the Boc protection?

Poor solubility is a common issue, especially with zwitterionic compounds or salts[5].

  • Option 1: Use an Aqueous Basic Solution. Dissolving the amine in water with a base like sodium hydroxide can solve the solubility problem and facilitate the reaction with Boc₂O[5].

  • Option 2: Use a Polar Aprotic Solvent. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although they can be more difficult to remove during workup[5].

Quantitative Data on Solvent Effects

The choice of solvent can have a significant impact on the reaction rate. The following table summarizes the relative rate of Boc protection of p-toluidine in different solvents.

SolventRelative RateReference
Chloroform (CDCl₃)1[1][2]
Methanol (CD₃OD)70[1][2]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection in an Aprotic Solvent

  • Dissolve the Amine: Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (to a concentration of approximately 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Add Base: Add a base, such as triethylamine (1.1-1.5 equivalents)[2].

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) either as a solid or as a solution in the same solvent[2][7].

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC[7]. Reaction times typically range from 1 to 12 hours[7].

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[7].

  • Purification: If necessary, purify the crude product by flash column chromatography[2].

Protocol 2: Accelerated Boc Protection of Aromatic Amines in Methanol

  • Dissolve the Amine: Dissolve the aromatic amine (1.0 equivalent) in methanol.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) at room temperature[1].

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in a much shorter time compared to aprotic solvents. Monitor by TLC for the disappearance of the starting amine[1].

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any water-soluble byproducts. Dry the organic layer and concentrate to yield the product.

  • Purification: Purify by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Solvent B Add Base (optional) A->B C Add Boc₂O B->C D Stir at Room Temp. C->D E Monitor by TLC/LC-MS D->E F Aqueous Quench & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Caption: General experimental workflow for the Boc protection of amines.

solvent_effect cluster_main Solvent Impact on Reaction Rate cluster_solvent Solvent Environment Amine Amine (e.g., Aromatic Amine) TS Transition State Amine->TS Boc2O Boc₂O Boc2O->TS Product Boc-Protected Amine TS->Product Aprotic Aprotic Solvent (e.g., DCM, THF) Aprotic->TS Less Stabilization Alcoholic Alcoholic Solvent (e.g., Methanol) Alcoholic->TS Stabilizes via H-Bonding

Caption: Logical relationship of solvent choice on transition state stability.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide offers a robust, data-driven comparison with structurally similar isoxazole derivatives, furnishing a reliable predictive framework for spectroscopic analysis.

Predictive ¹H and ¹³C NMR Data for this compound

The anticipated chemical shifts for this compound are presented below. These predictions are derived from the analysis of substituent effects and established NMR data for isoxazole and N-Boc protected amines.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ethyl (-CH₂CH₃)1.30-1.40 (t, 3H)13.5-14.5
Ethyl (-CH₂CH₃)4.30-4.40 (q, 2H)61.0-62.0
Boc (-C(CH₃)₃)1.40-1.50 (s, 9H)28.0-29.0
Boc (-C(CH₃)₃)-79.0-80.0
Aminomethyl (-CH₂NH-)4.50-4.60 (d, 2H)38.0-39.0
Amide (-NH-)5.00-5.20 (t, 1H)-
Isoxazole-H46.70-6.80 (s, 1H)102.0-103.0
Isoxazole-C3-158.0-159.0
Isoxazole-C5-170.0-171.0
Ester Carbonyl (C=O)-160.0-161.0
Boc Carbonyl (C=O)-155.0-156.0

Comparative Analysis with Related Isoxazole Derivatives

To substantiate the predicted values, a comparison with experimentally determined NMR data for analogous isoxazole structures is presented. This comparative approach allows for a more confident interpretation of the spectroscopic data for the title compound.

Compound ¹H NMR (ppm) - Isoxazole-H4 ¹³C NMR (ppm) - Isoxazole-C3 ¹³C NMR (ppm) - Isoxazole-C5 Reference
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateNot explicitly stated, but isoxazole protons in similar compounds appear around 6.82 ppm.[1]Data not availableData not available[2]
3-Aryl-5-{[1-(3H-imidazo[4,5-b]pyridin-2-yl)ethoxy]methyl}-isoxazoles6.82 (s)158.8101.5[1]
5-Phenyl-3-(quinolin-2-yl)isoxazole7.39 (s)164.2170.6[3]

The chemical shift of the isoxazole H4 proton is consistently observed in the 6.7-7.4 ppm range, supporting the predicted value. The carbon signals of the isoxazole ring also fall within predictable regions, though substitution patterns can induce significant shifts.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds similar to this compound is as follows:

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for this type of compound.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

NMR Analysis Workflow

The logical flow of an NMR-based structural elucidation for this compound can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample Ethyl 5-(N-Boc)aminomethyl- isoxazole-3-carboxylate Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer (≥400 MHz) Transfer->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Fourier Transform, Phasing, Calibration H1_Acq->Processing C13_Acq->Processing H1_Analysis ¹H Data Analysis: Chemical Shift, Integration, Multiplicity Processing->H1_Analysis C13_Analysis ¹³C Data Analysis: Chemical Shift Processing->C13_Analysis Structure_Corr Structure Correlation (2D NMR if needed) H1_Analysis->Structure_Corr C13_Analysis->Structure_Corr Final_Structure Structural Elucidation & Confirmation Structure_Corr->Final_Structure

Caption: Workflow for the NMR analysis of this compound.

This guide provides a foundational understanding for the NMR analysis of this compound, enabling researchers to confidently proceed with its characterization and utilization in their synthetic endeavors. The combination of predictive data, comparative analysis, and detailed protocols serves as a comprehensive resource for the scientific community.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical compounds, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for its purity assessment. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Analytical Techniques

HPLC-UV is a widely adopted technique for routine quality control and purity analysis. It offers simplicity, robustness, and cost-effectiveness. The separation of the target compound from its impurities is achieved based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's absorbance of UV light.

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the identification of unknown impurities and for quantifying trace-level components. By providing mass-to-charge ratio (m/z) information, LC-MS can offer structural insights into the detected species.

Experimental Methodologies

Detailed experimental protocols for both HPLC-UV and LC-MS methods are provided below. These methods are designed to serve as a starting point for the purity analysis of this compound and can be further optimized as needed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (1:1 v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-600

Data Comparison and Interpretation

The following tables summarize hypothetical data obtained from the analysis of a sample of this compound using the described HPLC-UV and LC-MS methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (R²) >0.999>0.999
Precision (%RSD) <2.0%<3.0%
Specificity GoodExcellent
Impurity Identification Based on Retention TimeBased on Retention Time and Mass

Table 2: Hypothetical Impurity Profile

ImpurityRetention Time (min)Area % (HPLC-UV)m/z (LC-MS)Proposed Identity
Main Peak15.299.50271.1 [M+H]⁺This compound
Impurity 112.80.15171.1 [M+H]⁺Hydrolysis Product
Impurity 218.50.25299.1 [M+H]⁺Oxidation Product
Impurity 320.10.10Not DetectedUnknown

Workflow Visualizations

The following diagrams illustrate the general workflows for the HPLC-UV and LC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra ImpurityID Impurity Identification MassSpectra->ImpurityID

Caption: Workflow for LC-MS Purity and Impurity Identification.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is well-suited for routine quality control where known impurities are monitored, and high precision and accuracy in quantification are the primary goals.

  • LC-MS is indispensable during process development and for investigational purposes where the identification of unknown impurities and higher sensitivity are critical.

For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC-UV can be used for routine purity checks, while LC-MS can be utilized to characterize any new or significant impurities that may arise.

A Comparative Guide to Isoxazole Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a critical step in the development of new pharmaceuticals. This guide provides a comprehensive comparison of the most prominent methods for constructing the isoxazole ring, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable synthetic strategy.

The primary methodologies for isoxazole synthesis can be broadly categorized into three main approaches:

  • 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This versatile method involves the reaction of a nitrile oxide with an alkyne. The nitrile oxide is typically generated in situ from a precursor such as an aldoxime or a nitro compound.

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classical and robust method that relies on the cyclization reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine.

  • Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A modern and highly efficient approach that utilizes a gold catalyst to promote the intramolecular cyclization of an acetylenic oxime.

  • Intramolecular Nitrile Oxide Cycloaddition (INOC): A powerful strategy for the synthesis of fused bicyclic isoxazole systems.

Comparative Data of Isoxazole Synthesis Methods

The following table presents a summary of quantitative data for the different synthetic methods, allowing for a direct comparison of their key performance indicators.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Substrate Scope
1,3-Dipolar Cycloaddition Aldoximes, AlkynesNCS, Et3N, THF, 60–70 °CNot specifiedHighBroad
Aldoximes, AlkynesMicrowave irradiation30 min50–70%Broad[1]
Nitroalkanes, AlkynesDBU, Yamaguchi reagent, ZrCl₄, DCM, -78 °C24 hup to 95%Good[2][3]
Condensation 1,3-Diketones, Hydroxylamine HClPyridineNot specifiedGoodBroad[4]
3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine HClWater, RefluxNot specifiedHighAryl substituted[5][6]
Chalcones, Hydroxylamine HClNaOH, Ethanol, Reflux6 hGoodBroad
Au-Catalyzed Cycloisomerization α,β-Acetylenic Oximes1 mol% AuCl₃, DCM, 30 °C30 minup to 93%Broad, tolerates various functional groups[7][8][9][10][11][12]
Intramolecular Nitrile Oxide Cycloaddition (INOC) N-propargylbenzimidazole oxime6% NaOCl, DCM, 0 °C to rt12 h97%Specific for fused systems[13][14]
Dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonatest-BuOK, Yamaguchi reagent, DCM, -78 °C24 h65–95%Specific for fused systems[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the described isoxazole synthesis methods.

Isoxazole_Synthesis_Workflows cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Condensation cluster_cycloisomerization Au-Catalyzed Cycloisomerization cluster_inoc Intramolecular Nitrile Oxide Cycloaddition (INOC) A1 Alkyne A4 Isoxazole A1->A4 A2 Nitrile Oxide Precursor (e.g., Aldoxime) A3 In situ Nitrile Oxide Generation A2->A3 A3->A4 B1 1,3-Dicarbonyl Compound B3 Isoxazole B1->B3 B2 Hydroxylamine B2->B3 C1 α,β-Acetylenic Oxime C3 Isoxazole C1->C3 C2 AuCl3 Catalyst C2->C3 D1 Substrate with Alkyne and Nitrile Oxide Precursor D2 Intramolecular Cycloaddition D1->D2 D3 Fused Isoxazole D2->D3

Caption: General workflows for the primary methods of isoxazole synthesis.

Detailed Experimental Protocols

1,3-Dipolar Cycloaddition: Synthesis of a Fused Tetracyclic Isoxazole via INOC[14][15]

This protocol details the synthesis of a complex, fused isoxazole system using an intramolecular cycloaddition strategy.

Materials:

  • N-propargylbenzimidazole aldoxime

  • 6% Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-propargylbenzimidazole aldoxime in DCM in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the 6% NaOCl solution to the stirred reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 12 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to afford the pure tetracyclic isoxazole.

Yield: 97%[13][14]

Condensation: A Green Synthesis of 5-Arylisoxazoles in Water[5][6]

This protocol provides an environmentally friendly method for the synthesis of 5-substituted isoxazoles.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Water

Procedure:

  • To a round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and 5 mL of water.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water.

  • If necessary, the product can be further purified by recrystallization.

Yield: This method typically provides high yields.[5][6]

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes[8][9][10][11][12][13]

This protocol describes a rapid and efficient synthesis of substituted isoxazoles using gold catalysis.

Materials:

  • α,β-Acetylenic oxime

  • Gold(III) chloride (AuCl₃)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the α,β-acetylenic oxime in DCM.

  • To this solution, add AuCl₃ (1 mol%).

  • Stir the reaction mixture at 30 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the substituted isoxazole.

Yield: Up to 93%[7]

Logical Flow of Synthetic Transformations

The following diagram illustrates the logical progression from starting materials to the final isoxazole product for each of the discussed synthetic pathways.

Isoxazole_Synthesis_Logic cluster_cycloaddition_logic 1,3-Dipolar Cycloaddition Logic cluster_condensation_logic Condensation Logic cluster_cycloisomerization_logic Au-Catalyzed Cycloisomerization Logic cluster_inoc_logic INOC Logic start1 Alkyne & Nitrile Oxide Precursor step1_1 Nitrile Oxide Formation start1->step1_1 step1_2 [3+2] Cycloaddition step1_1->step1_2 end1 Isoxazole step1_2->end1 start2 1,3-Dicarbonyl & Hydroxylamine step2_1 Condensation & Dehydration start2->step2_1 end2 Isoxazole step2_1->end2 start3 α,β-Acetylenic Oxime step3_1 Intramolecular Cyclization start3->step3_1 end3 Isoxazole step3_1->end3 start4 Tethered Alkyne & Nitrile Oxide Precursor step4_1 Intramolecular [3+2] Cycloaddition start4->step4_1 end4 Fused Isoxazole step4_1->end4

Caption: Logical flow from starting materials to isoxazole products for different synthetic routes.

References

A Comparative Guide to Alternative Protecting Groups for Aminomethylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules containing the aminomethylisoxazole moiety, the choice of a suitable amine protecting group is critical for the success of the synthetic strategy. While the tert-butoxycarbonyl (Boc) group is widely used, its lability under acidic conditions necessitates the exploration of orthogonal protecting groups. This guide provides an objective comparison of common alternatives to Boc for the protection of aminomethylisoxazoles, including Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and Allyloxycarbonyl (Alloc). The performance of these protecting groups is evaluated based on their stability, ease of introduction and removal, and orthogonality, supported by representative experimental data.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2][3]

Protecting GroupAbbreviationCleavage ConditionStability
tert-ButoxycarbonylBocAcid-labile (e.g., TFA, HCl)[4]Stable to base and hydrogenolysis.[5]
CarboxybenzylCbz, ZHydrogenolysis (e.g., H₂/Pd-C)[6]Stable to acidic and basic conditions.[7]
9-FluorenylmethyloxycarbonylFmocBase-labile (e.g., piperidine)[8]Stable to acidic conditions.[9]
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride ion (e.g., TBAF)[10]Stable to acidic, basic, and hydrogenolysis conditions.[11]
AllyloxycarbonylAllocPd(0) catalysis (e.g., Pd(PPh₃)₄)[12]Stable to acidic and basic conditions.

Orthogonality of Protecting Groups

The selection of a protecting group is often dictated by the need for orthogonal deprotection strategies in multi-step syntheses. The following diagram illustrates the orthogonal nature of the compared protecting groups.

Orthogonality Boc Boc (Acid-labile) Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc Fmoc (Base-labile) Boc->Fmoc Orthogonal Teoc Teoc (Fluoride-labile) Boc->Teoc Orthogonal Alloc Alloc (Pd(0)-labile) Boc->Alloc Orthogonal Cbz->Fmoc Orthogonal Cbz->Teoc Orthogonal Cbz->Alloc Orthogonal Fmoc->Teoc Orthogonal Fmoc->Alloc Orthogonal Teoc->Alloc Orthogonal

Orthogonality of Amine Protecting Groups.

Head-to-Head Comparison

The following sections provide a detailed comparison of each protecting group, including their protection and deprotection mechanisms, potential side reactions, and representative experimental data.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group known for its robustness.[6]

Protection and Deprotection:

Cbz_Mechanism cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Aminomethylisoxazole ProtectedAmine R-NH-Cbz Cbz-protected Amine Amine->ProtectedAmine + Cbz-Cl, Base CbzCl Cbz-Cl Benzyl Chloroformate ProtectedAmine2 R-NH-Cbz Cbz-protected Amine DeprotectedAmine R-NH₂ Free Amine ProtectedAmine2->DeprotectedAmine H₂, Pd/C

Cbz Protection and Deprotection.

Advantages:

  • Stable to both acidic and basic conditions, making it compatible with a wide range of synthetic transformations.[7]

  • The protected amine is often crystalline and easy to handle.[13]

Disadvantages:

  • Deprotection by hydrogenolysis is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[14]

  • Harsh acidic conditions can also lead to cleavage.[6]

Potential Side Reactions:

  • During hydrogenolysis, over-reduction of other functional groups can occur.[14]

  • Acid-catalyzed cleavage may lead to the formation of benzyl cation, which can cause side reactions.[14]

Experimental Data:

SubstrateReagentConditionsYieldReference
General AmineCbz-Cl, NaHCO₃THF/H₂O, 0°C to rt, 20h90%[9]
Cbz-protected AmineH₂, 5% Pd-CMeOH, 60°C, 40hN/A[9]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is widely used in solid-phase peptide synthesis due to its mild, base-labile deprotection conditions.[8]

Protection and Deprotection:

Fmoc_Mechanism cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Aminomethylisoxazole ProtectedAmine R-NH-Fmoc Fmoc-protected Amine Amine->ProtectedAmine + Fmoc-Cl, Base FmocCl Fmoc-Cl 9-Fluorenylmethyloxycarbonyl chloride ProtectedAmine2 R-NH-Fmoc Fmoc-protected Amine DeprotectedAmine R-NH₂ Free Amine ProtectedAmine2->DeprotectedAmine Piperidine/DMF

Fmoc Protection and Deprotection.

Advantages:

  • Deprotection occurs under mild basic conditions, which is orthogonal to acid-labile protecting groups like Boc.[9]

  • The fluorenyl group allows for UV monitoring of the reaction progress.[8]

Disadvantages:

  • The Fmoc group is susceptible to hydrogenolysis, making it only quasi-orthogonal to Cbz.[9]

  • The dibenzofulvene byproduct of deprotection can sometimes lead to side reactions if not properly scavenged by the base.[8]

Potential Side Reactions:

  • Aspartimide formation in peptides containing aspartic acid.[15]

  • Diketopiperazine formation at the dipeptide stage.[16]

Experimental Data:

SubstrateReagentConditionsYieldReference
General AmineFmoc-ClWater, 60°C80-90%[7]
Fmoc-protected Amine20% Piperidine/DMFrtQuantitative[8]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group offers excellent stability and is removed under specific, mild conditions using a fluoride source.[10]

Protection and Deprotection:

Teoc_Mechanism cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Aminomethylisoxazole ProtectedAmine R-NH-Teoc Teoc-protected Amine Amine->ProtectedAmine + Teoc-OSu, Base TeocOSu Teoc-OSu N-(2-(Trimethylsilyl)ethoxycarbonyloxy)succinimide ProtectedAmine2 R-NH-Teoc Teoc-protected Amine DeprotectedAmine R-NH₂ Free Amine ProtectedAmine2->DeprotectedAmine TBAF

Teoc Protection and Deprotection.

Advantages:

  • Highly stable to a wide range of conditions, including acidic, basic, and reductive environments.[11]

  • Orthogonal to most other common protecting groups.[11]

Disadvantages:

  • The cost of Teoc-introducing reagents can be higher than for other protecting groups.

Potential Side Reactions:

  • Side reactions are generally minimal due to the mild and specific deprotection conditions.

Experimental Data:

SubstrateReagentConditionsYieldReference
General AmineTeoc-OBt, Et₃NCH₂Cl₂, 20-25°C92%[4]
Teoc-protected AmineTBAFTHF, rt85%[4]
Allyloxycarbonyl (Alloc) Group

The Alloc group is a valuable alternative that is cleaved under neutral conditions using a palladium catalyst.[12]

Protection and Deprotection:

Alloc_Mechanism cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Aminomethylisoxazole ProtectedAmine R-NH-Alloc Alloc-protected Amine Amine->ProtectedAmine + Alloc-Cl, Base AllocCl Alloc-Cl Allyl Chloroformate ProtectedAmine2 R-NH-Alloc Alloc-protected Amine DeprotectedAmine R-NH₂ Free Amine ProtectedAmine2->DeprotectedAmine Pd(PPh₃)₄, Scavenger

Alloc Protection and Deprotection.

Advantages:

  • Deprotection occurs under very mild and neutral conditions.[12]

  • Orthogonal to acid- and base-labile protecting groups.

Disadvantages:

  • Requires the use of a palladium catalyst, which can be expensive and needs to be completely removed from the final product.

  • The deprotection can be sensitive to air and requires an inert atmosphere.[17]

Potential Side Reactions:

  • Incomplete removal of the palladium catalyst can interfere with subsequent reactions.

  • The choice of allyl scavenger is crucial to prevent side reactions.[18]

Experimental Data:

SubstrateReagentConditionsYieldReference
General AmineAlloc-Cl, PyridineTHFN/A[15]
Alloc-protected AminePd(PPh₃)₄, PhSiH₃CH₂Cl₂, 0°C, 1hN/A[15]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine. Optimal reaction conditions may vary depending on the specific aminomethylisoxazole substrate.

General Procedure for Cbz Protection

To a solution of the aminomethylisoxazole (1.0 eq) in a 2:1 mixture of THF and water is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the Cbz-protected product.[9]

General Procedure for Cbz Deprotection (Hydrogenolysis)

The Cbz-protected aminomethylisoxazole (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[9]

General Procedure for Fmoc Protection

To a solution of the aminomethylisoxazole (1.0 eq) in aqueous acetone is added sodium carbonate (1.5 eq). A solution of Fmoc-Cl (1.05 eq) in acetone is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated to give the Fmoc-protected product.

General Procedure for Fmoc Deprotection

The Fmoc-protected aminomethylisoxazole is dissolved in a 20% solution of piperidine in DMF. The reaction is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the free amine.[8]

General Procedure for Teoc Protection

To a solution of the aminomethylisoxazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added Teoc-OSu (1.1 eq). The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]

General Procedure for Teoc Deprotection

The Teoc-protected aminomethylisoxazole is dissolved in THF, and tetrabutylammonium fluoride (1.0 M in THF, 1.5 eq) is added. The mixture is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is purified by chromatography to afford the deprotected amine.[10]

General Procedure for Alloc Protection

To a solution of the aminomethylisoxazole (1.0 eq) and pyridine (1.2 eq) in THF at 0 °C is added allyl chloroformate (1.1 eq) dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction mixture is diluted with ethyl acetate and washed with water, dilute copper sulfate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the Alloc-protected product.[15]

General Procedure for Alloc Deprotection

To a solution of the Alloc-protected aminomethylisoxazole (1.0 eq) in dichloromethane under an argon atmosphere is added a scavenger such as dimethylamine-borane complex (3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure, and the residue is purified by chromatography.[15]

Conclusion

The choice of an alternative protecting group to Boc for aminomethylisoxazoles depends on the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reaction conditions. Cbz offers robustness but is limited by its deprotection method. Fmoc is ideal for its mild basic deprotection, making it orthogonal to acid-labile groups. Teoc provides exceptional stability and a highly specific deprotection method. Alloc allows for deprotection under neutral conditions, which is advantageous for sensitive substrates. By understanding the unique characteristics of each protecting group, researchers can devise more efficient and versatile synthetic routes for the construction of complex molecules containing the aminomethylisoxazole scaffold.

References

A Comparative Guide to Catalytic Systems for 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis, enabling the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The advent of catalysis has revolutionized this field, offering enhanced reaction rates, improved regioselectivity, and access to chiral products with high enantiomeric excess. This guide provides a comparative overview of prominent catalytic systems for 1,3-dipolar cycloaddition, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for a 1,3-dipolar cycloaddition is dictated by several factors, including the nature of the dipole and dipolarophile, the desired regioselectivity, and the requirement for stereocontrol. The following table summarizes the performance of representative metal-based and organocatalytic systems.

Catalyst SystemDipoleDipolarophileProductYield (%)ee (%)d.r.Key Characteristics & Notes
Copper (Cu)
CuSO₄/Sodium AscorbateAzideTerminal Alkyne1,4-disubstituted 1,2,3-triazole>95N/AN/AThe classic "click" chemistry catalyst; robust, cost-effective, and works well in aqueous media. Requires a reducing agent to generate the active Cu(I) species in situ.[1][2][3]
CuIAzideTerminal Alkyne1,4-disubstituted 1,2,3-triazole>95N/AN/AA direct source of Cu(I), often not requiring an external reducing agent initially. Prone to oxidation.
Cu(I)/FesulphosAzomethine Ylide (from HMF-iminoester)N-methylmaleimideendo-pyrrolidine7595N/AEffective for the synthesis of chiral pyrrolidines from biomass-derived furfural.[4]
Ruthenium (Ru)
CpRuCl(COD)AzideTerminal Alkyne1,5-disubstituted 1,2,3-triazole~92N/AN/AComplements CuAAC by providing the 1,5-regioisomer. Effective for a broad range of azides.[5][6][7]
[CpRuCl]₄Aryl AzideAlkyne1,5-disubstituted 1,2,3-triazoleHighN/AN/AHighly active catalyst, particularly for less reactive aryl azides. Can be used with microwave irradiation to shorten reaction times.[5][8]
Silver (Ag)
AgOAc/dppeAzomethine Ylideβ-Boryl Acrylate3-BorylpyrrolidineHighN/AComplete endoProvides access to functionalized pyrrolidines with complete diastereoselectivity.[9]
AgOAc/(S)-QUINAPAzomethine YlideVariousPyrrolizidineup to 92up to 96N/AUsed in tandem 1,3-dipolar cycloaddition reactions to build complex heterocyclic scaffolds.[10]
Gold (Au)
(R)-DTBM-SEGPHOS(AuOBz)₂AzlactoneAlkeneΔ¹-PyrrolineGood to ExcellentGood to ExcellentGood to ExcellentCatalyzes the reaction through nucleophile activation, providing access to highly substituted, enantioenriched pyrrolines.[9][11]
Organocatalyst
Chiral ImidazolidinoneNitroneα,β-Unsaturated AldehydeIsoxazolidineup to 98up to 94N/ALUMO-lowering activation of the dipolarophile enables highly enantioselective cycloadditions.[12][13]
Cinchona-derived ThioureaAzomethine Ylide (from trifluoroethylamine)KetoneCF₃-containing Oxazolidine58-98up to 98>20:1Provides an efficient route to chiral trifluoromethylated 1,2-amino alcohols.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for commonly employed 1,3-dipolar cycloaddition reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated Cu(I) catalyst.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • To a reaction vessel, add the azide and the terminal alkyne.

  • Dissolve the reactants in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.[1][2][3][15]

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the ruthenium catalyst.

  • Add the anhydrous, degassed solvent, followed by the azide and the alkyne.

  • Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures, depending on the catalyst and substrates). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[5][6][7]

Visualizations

The following diagrams illustrate key aspects of catalytic 1,3-dipolar cycloadditions.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Reactants 1,3-Dipole & Dipolarophile Reaction_Setup Reaction Setup (Inert atmosphere if required) Reactants->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Catalyst Catalyst Catalyst->Reaction_Setup Ligand Ligand (optional) Ligand->Reaction_Setup Additive Additive/Co-catalyst (optional) Additive->Reaction_Setup Reaction Reaction (Stirring, Heating/Cooling) Reaction_Setup->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a catalytic 1,3-dipolar cycloaddition.

catalyst_comparison cluster_metal Metal Catalysis cluster_organo Organocatalysis Catalysis Catalytic 1,3-Dipolar Cycloaddition Cu Copper (Cu) - 'Click' Chemistry - 1,4-Regioselectivity (CuAAC) Catalysis->Cu Ru Ruthenium (Ru) - 1,5-Regioselectivity (RuAAC) - Internal Alkynes Catalysis->Ru Ag Silver (Ag) - Azomethine Ylides - High Diastereoselectivity Catalysis->Ag Au Gold (Au) - Azlactones - Nucleophile Activation Catalysis->Au Organo Organocatalysis - Chiral Amines, Thioureas - Asymmetric Induction Catalysis->Organo

Caption: Comparison of different catalytic systems for 1,3-dipolar cycloaddition.

References

Validating the Structure of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comparative overview of the analytical data used to validate the structure of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate, a functionalized isoxazole with potential applications in medicinal chemistry. We present expected spectroscopic data, compare it with closely related analogs, and outline the experimental protocols for key analytical techniques.

Spectroscopic Data Comparison

Technique Functional Group Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Reference Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z (Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate)[1]
¹H NMR Isoxazole CH (H-4)~ 8.5 ppm (singlet)8.46 ppm (singlet, for a piperidinyl analog)
EtO -CH₂~ 4.4 ppm (quartet)3.85 ppm (singlet, for -COOCH₃)
-CH₂-NH~ 4.5 ppm (doublet)4.24-4.32 ppm (multiplets for azetidine CH₂)
-NH-BocBroad singletNot explicitly stated
-C(CH ₃)₃~ 1.45 ppm (singlet)1.45 ppm (singlet)
-O-CH₂-CH~ 1.4 ppm (triplet)N/A
¹³C NMR Isoxazole C -5~ 179 ppm179.5 ppm (for a piperidinyl analog)
Isoxazole C -3~ 150 ppm150.2 ppm (for a piperidinyl analog)
Isoxazole C -4~ 108 ppm108.3 ppm (for a piperidinyl analog)
Ester C =O~ 162 ppmNot explicitly stated
Boc C =O~ 156 ppmNot explicitly stated
-C (CH₃)₃~ 80 ppmNot explicitly stated
-C H₂-NH~ 38 ppmNot explicitly stated
EtO -CH₂~ 62 ppmN/A
-C(C H₃)₃~ 28 ppmNot explicitly stated
-O-CH₂-C H₃~ 14 ppmN/A
IR N-H stretch~ 3350 cm⁻¹Not available
C=O stretch (ester)~ 1720 cm⁻¹1723 cm⁻¹
C=O stretch (Boc)~ 1690 cm⁻¹1687 cm⁻¹
Mass Spec. [M+H]⁺271.12886Not available
[M+Na]⁺293.11080Not available

Alternative Synthesis Approaches for the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles, the core scaffold of the target molecule, can be achieved through various synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Common Synthetic Routes:

  • 1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a nitrile oxide with an alkyne. The nitrile oxide can be generated in situ from an aldoxime or a nitroalkane.[2]

  • Reaction of β-Enamino Ketoesters with Hydroxylamine: This approach, as detailed by Bruzgulienė et al., provides a regioselective route to 5-substituted isoxazole-4-carboxylates.[1][2]

  • Domino Reductive Nef Reaction/Cyclization: β-Nitroenones can be converted to 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride.

Experimental Protocols

Detailed below are the general procedures for the key analytical techniques used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film (for oils): Place a drop of the compound between two KBr or NaCl plates.

  • KBr Pellet (for solids): Grind a small amount of the compound with dry KBr and press into a thin pellet.

Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to functional groups like N-H, C=O, and C-O.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Starting Materials (e.g., β-Enamino Ketoester) Reaction Cyclization Reaction with Hydroxylamine Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Synthesized Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and structural validation of the target compound.

References

A Comparative Guide to the Efficacy of N-Boc Deprotection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, owing to its stability and facile removal under acidic conditions.[1][2] The selection of an appropriate deprotection reagent is critical to ensure high yields and purity while preserving the integrity of other functional groups within a molecule. This guide provides an objective comparison of common N-Boc deprotection reagents, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.

Comparison of N-Boc Deprotection Reagents

The efficacy of various reagents for N-Boc deprotection is influenced by the substrate, reaction conditions, and the presence of other functional groups. The following tables summarize the performance of common deprotection reagents on different substrates.

Table 1: General Comparison of Common N-Boc Deprotection Reagents
Reagent/MethodTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0 °C to rt0.5 - 4 hours>95 (Typical)Advantages: Highly efficient, volatile reagent simplifies workup.[1][3] Disadvantages: Corrosive, can cleave other acid-labile groups, potential for t-butyl cation side reactions.[3]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, rt0.5 - 16 hours>95 (Typical)Advantages: Fast, efficient, often yields a crystalline hydrochloride salt aiding purification.[3][4] Disadvantages: Corrosive, dioxane is a hazardous solvent.[4]
Oxalyl Chloride 3 eq. in Methanol, rt1 - 4 hoursup to 90Advantages: Mild conditions suitable for substrates with other acid-labile groups.[5][6] Disadvantages: Stoichiometric amounts of reagent needed, potential for side product formation.[5]
Trimethylsilyl Iodide (TMSI) CH₂Cl₂ or CHCl₃, rtVariableHighAdvantages: Mild, non-hydrolytic method useful for sensitive substrates and zwitterionic compounds.[7][8] Disadvantages: Reagent is moisture-sensitive and can be costly.
Zinc Bromide (ZnBr₂) DCM, rt4 hours - 3 daysHigh (for sec-amines)Advantages: Mild Lewis acid conditions, selective for secondary N-Boc groups over primary.[9][10] Disadvantages: Long reaction times, workup can be more complex.[11]
Thermal Deprotection High-boiling solvent (e.g., water, TFE), 100-250 °C10 min - 2 hoursModerate to HighAdvantages: Catalyst-free, "green" alternative.[12][13] Disadvantages: High temperatures may not be suitable for all substrates.[1]
Table 2: Deprotection of N-Boc-3-hydroxypyrrolidine
ReagentTypical ConditionsReaction TimeYieldNotes
Trifluoroacetic Acid (TFA) DCM, 0 °C to rt1 - 4 hHighStandard, effective method. Volatility can be advantageous for work-up.[1]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, rt1 - 16 hHighCommonly used and effective, often yielding the HCl salt directly.[1]
Oxalyl Chloride Methanol, rt1 - 4 hGoodA milder alternative suitable for acid-sensitive substrates.[1]
Amberlyst 15 Methanol, rt to 60 °C2 - 24 hGoodSolid-supported acid catalyst allowing for easy work-up.[1]
Thermolysis TFE, 150 °C1 - 2 hModerate to GoodA catalyst-free method suitable for substrates sensitive to strong acids.[1]
Table 3: Deprotection of Boc-L-Valine
Reagent/MethodTypical ConditionsReaction TimeYield (%)Purity
Trifluoroacetic Acid (TFA) 25-50% TFA in DCM0.5 - 1 hour>95 (Typical)High
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane0.5 - 1 hour>95 (Typical)High
p-Toluenesulfonic Acid (p-TsOH) Deep Eutectic Solvent, rt10 - 30 min63-98High
Ionic Liquid with Water [TTP-NTf₂], 120 °C6 hours92High

Experimental Protocols

Detailed methodologies for key deprotection reactions are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[3]

  • Materials:

    • Boc-protected amine

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another standard acidic deprotection, often yielding the hydrochloride salt of the amine directly.[4]

  • Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it neat.

    • Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

    • Stir the mixture at room temperature for 1 to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids.[5][6]

  • Materials:

    • Boc-protected amine

    • Methanol

    • Oxalyl chloride

  • Procedure:

    • Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

    • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure. The residue can be worked up with a basic solution to isolate the free amine.

Protocol 4: Deprotection using Zinc Bromide (ZnBr₂)

This method is particularly useful for the selective deprotection of secondary N-Boc groups.[9][11]

  • Materials:

    • N-Boc protected secondary amine

    • Dichloromethane (DCM)

    • Zinc bromide (ZnBr₂), anhydrous

    • Aqueous sodium carbonate solution

  • Procedure:

    • Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).

    • Add anhydrous zinc bromide (ZnBr₂) (approximately 4 equivalents).

    • Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 5: Thermal Deprotection in Water

This "green" protocol avoids the use of acidic reagents.[12][13]

  • Materials:

    • Boc-protected amine

    • Deionized water

  • Procedure:

    • Suspend the N-Boc protected amine (1 equivalent) in deionized water.

    • Heat the mixture to reflux (100 °C) under an inert atmosphere.

    • Monitor the reaction by TLC (typically complete within 10-30 minutes).

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Signaling Pathways and Experimental Workflows

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of the N-Boc group with strong acids like TFA or HCl proceeds through an acid-catalyzed cleavage.[4] The mechanism involves the initial protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Acid_Deprotection_Mechanism NBoc N-Boc Protected Amine Protonated Protonated Intermediate NBoc->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Amine Free Amine CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Proposed Mechanism of N-Boc Deprotection by Oxalyl Chloride

The deprotection with oxalyl chloride in methanol is proposed to proceed through a different mechanism that does not solely rely on the in situ generation of HCl.[5][14]

Oxalyl_Chloride_Deprotection cluster_reagents Reagents NBoc N-Boc Protected Amine Intermediate1 Intermediate Complex NBoc->Intermediate1 Oxalyl Oxalyl Chloride Oxalyl->Intermediate1 Intermediate2 Unstable Intermediate Intermediate1->Intermediate2 + MeOH - MeOCOCOCl - Cl⁻ Amine Free Amine Intermediate2->Amine Decarboxylation & Fragmentation

Caption: Proposed mechanism for oxalyl chloride-mediated deprotection.

General Experimental Workflow for N-Boc Deprotection

The following diagram illustrates a typical workflow for an N-Boc deprotection experiment.

Experimental_Workflow Start Dissolve N-Boc Protected Amine AddReagent Add Deprotection Reagent Start->AddReagent Reaction Stir at Appropriate Temperature AddReagent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography, etc.) Workup->Purify End Isolated Deprotected Amine Purify->End

Caption: General experimental workflow for N-Boc deprotection.

References

Head-to-head comparison of isoxazole synthesis via cycloaddition versus condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold, a privileged structure in medicinal chemistry, is a critical step in the discovery of new therapeutic agents. The two primary strategies for constructing this five-membered heterocycle, 1,3-dipolar cycloaddition and condensation reactions, offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these methods to aid in the selection of the optimal synthetic route.

At a Glance: Cycloaddition vs. Condensation

Feature1,3-Dipolar CycloadditionCondensation
Primary Reactants Nitrile Oxide (or precursor) & Alkyne/Alkene1,3-Dicarbonyl Compound & Hydroxylamine
Regioselectivity Generally high, but can be an issue with unsymmetrical alkynes.[1] Intramolecular versions can provide specific substitution patterns.[2]Can be a significant challenge, often leading to mixtures of regioisomers.[3]
Substrate Scope Broad, with a wide variety of substituted nitrile oxides and alkynes/alkenes applicable.[4]Generally effective for a range of 1,3-dicarbonyls, but can be limited by substrate stability.
Reaction Conditions Often mild, with many reactions proceeding at room temperature.[3] Can be performed under metal-free conditions.[3]Can require heating and basic or acidic conditions.
Key Advantages High regioselectivity in many cases, mild reaction conditions, and broad substrate scope.Readily available starting materials, often operationally simple.
Key Disadvantages In situ generation of often unstable nitrile oxides can be necessary. Dimerization of nitrile oxides can be a competing reaction.[5]Poor regioselectivity is a common issue, purification of regioisomeric mixtures can be difficult.[3]

Quantitative Comparison of Reaction Performance

The following tables summarize representative experimental data for the synthesis of 3,5-disubstituted isoxazoles via both cycloaddition and condensation methodologies, highlighting the typical yields and reaction conditions.

Table 1: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

EntryAldehyde (Nitrile Oxide Precursor)AlkyneReaction ConditionsTime (h)Yield (%)Reference
1BenzaldehydePhenylacetyleneChCl:urea, NaOH, NCS, 50 °C485[6]
24-MethoxybenzaldehydePhenylacetyleneChCl:urea, NaOH, NCS, 50 °C482[6]
34-NitrobenzaldehydePhenylacetyleneChCl:urea, NaOH, NCS, 50 °C490[6]
4Thiophene-2-carboxaldehydePhenylacetyleneChCl:urea, NaOH, NCS, 50 °C478[6]
5Benzaldehyde1-OctyneChCl:urea, NaOH, NCS, 50 °C475[6]

Table 2: Isoxazole Synthesis via Condensation

Entry1,3-DiketoneReaction ConditionsTime (h)Yield (%)Reference
11-Phenyl-1,3-butanedioneHydroxylamine hydrochloride, Pyridine, Reflux6Not specified[7]
2DibenzoylmethaneHydroxylamine hydrochloride, Pyridine, RefluxNot specifiedNot specified[7]
31-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneHydroxylamine hydrochloride, Ethanol, Reflux6Not specified
42,4,5-trimethoxy substituted chalconesHydroxylamine, Sodium acetate, Acetic acidNot specified65-80[8]

Reaction Mechanisms and Logical Workflow

To visualize the chemical transformations and aid in the decision-making process for synthetic route selection, the following diagrams are provided.

cycloaddition_mechanism cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_product Product Alkyne Alkyne (Dipolarophile) TransitionState Concerted Transition State Alkyne->TransitionState NitrileOxide Nitrile Oxide (1,3-Dipole) NitrileOxide->TransitionState Isoxazole Isoxazole TransitionState->Isoxazole Ring Formation

Fig. 1: Concerted 1,3-Dipolar Cycloaddition Pathway.

condensation_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Monoxime Monoxime Dicarbonyl->Monoxime Hydroxylamine Hydroxylamine Hydroxylamine->Monoxime Condensation HydroxyIsoxazoline 5-Hydroxyisoxazoline Monoxime->HydroxyIsoxazoline Intramolecular Cyclization Isoxazole Isoxazole HydroxyIsoxazoline->Isoxazole Dehydration

Fig. 2: Stepwise Condensation and Cyclization Pathway.

synthesis_choice_workflow Start Start: Isoxazole Synthesis Regioselectivity Is specific regioselectivity critical? Start->Regioselectivity StartingMaterials Are 1,3-dicarbonyls readily available? Regioselectivity->StartingMaterials No Cycloaddition Consider 1,3-Dipolar Cycloaddition Regioselectivity->Cycloaddition Yes MildConditions Are mild reaction conditions required? StartingMaterials->MildConditions No Condensation Consider Condensation StartingMaterials->Condensation Yes MildConditions->Cycloaddition Yes MildConditions->Condensation No

Fig. 3: Workflow for Selecting an Isoxazole Synthetic Route.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne in a deep eutectic solvent (DES).[6]

Materials:

  • Aldehyde (1.0 mmol)

  • Alkyne (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol, 69.5 mg)

  • Sodium hydroxide (1.0 mmol, 40 mg)

  • N-Chlorosuccinimide (NCS) (1.5 mmol, 200 mg)

  • Choline chloride:urea (1:2) deep eutectic solvent (2 mL)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the choline chloride:urea (1:2) deep eutectic solvent (2 mL), add hydroxylamine hydrochloride (1.0 mmol) and sodium hydroxide (1.0 mmol).

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide (1.5 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Add the corresponding alkyne (1.0 mmol) to the reaction mixture and stir for an additional four hours at 50 °C.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of Isoxazoles via Condensation of β-Diketones

This protocol describes a general method for the synthesis of isoxazole derivatives through the condensation of a β-diketone with hydroxylamine hydrochloride.[7]

Materials:

  • β-Diketone derivative (1.0 equiv)

  • Hydroxylamine hydrochloride (1.0 equiv)

  • Pyridine (solvent)

  • 15% Glacial acetic acid

  • 95% Ethanol

Procedure:

  • Dissolve the β-diketone derivative (1.0 equiv) in pyridine.

  • Add hydroxylamine hydrochloride (1.0 equiv) to the solution.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with 15% glacial acetic acid.

  • The resulting crude product can be purified by recrystallization from 95% ethanol to yield the isoxazole derivative.

Conclusion

The choice between 1,3-dipolar cycloaddition and condensation for the synthesis of isoxazoles is highly dependent on the specific target molecule and the available starting materials. For syntheses where high regioselectivity is paramount and a broad scope of substitution patterns is desired, 1,3-dipolar cycloaddition is often the superior method.[1][4] Conversely, when starting from readily available 1,3-dicarbonyl compounds and when potential issues with regioselectivity can be managed through purification, the condensation approach offers a straightforward and often high-yielding alternative.[7] By carefully considering the factors outlined in this guide, researchers can make an informed decision to efficiently access the desired isoxazole-containing compounds for their drug discovery and development endeavors.

References

A Researcher's Guide to Regioisomer Analysis in the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of 3,5-disubstituted isoxazoles is a critical step in the discovery of new therapeutic agents. The formation of regioisomers during synthesis presents a significant challenge, necessitating robust analytical methods for their differentiation and quantification. This guide provides a comparative analysis of common synthetic routes and the corresponding analytical techniques used to manage and characterize regioisomerism in this important class of heterocycles.

The two predominant strategies for the synthesis of 3,5-disubstituted isoxazoles are the condensation of β-dicarbonyl compounds with hydroxylamine and the [3+2] cycloaddition of alkynes and nitrile oxides. The regiochemical outcome of these reactions is highly dependent on the chosen synthetic route, substrate electronics, and reaction conditions.

Comparison of Regioselectivity in Key Synthetic Methods

The regioselectivity of isoxazole synthesis can be controlled to a significant extent by the choice of starting materials and reaction conditions. Below is a comparison of regioisomeric ratios obtained from two distinct methodologies.

Method 1: Cyclocondensation of β-Enamino Diketones with Hydroxylamine

The reaction of β-enamino diketones with hydroxylamine offers a versatile approach to various isoxazole regioisomers. By tuning the reaction conditions, such as solvent and additives, different isomers can be selectively obtained.

Table 1: Regioisomeric Ratios in the Synthesis of Isoxazoles from a β-Enamino Diketone [1][2]

EntryAryl Group (Ar)MethodRegioisomeric Ratio (%) (2a : 3a)Overall Yield (%)
14-NO₂C₆H₄A76 : 2487
24-FC₆H₄A62 : 3888
3PhA65 : 3589
44-MeC₆H₄A60 : 4090
54-NO₂C₆H₄B20 : 8085
64-FC₆H₄B35 : 6586
7PhB30 : 7088
84-MeC₆H₄B38 : 6289

Method A: Pyridine in MeCN at room temperature. Method B: EtOH at reflux. Regioisomers 2a and 3a are 4,5-disubstituted isoxazoles.

Method 2: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The [3+2] cycloaddition between alkynes and in situ generated nitrile oxides is a powerful tool for isoxazole synthesis. The regioselectivity is often influenced by the use of catalysts, with copper and ruthenium complexes being prominent examples. While many reports claim high regioselectivity, detailed quantitative comparisons across a range of substrates are less common. However, it is generally accepted that copper(I)-catalyzed reactions of terminal alkynes strongly favor the formation of 3,5-disubstituted isoxazoles.[3] In contrast, uncatalyzed reactions can sometimes lead to mixtures of regioisomers.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates.

Synthesis of 4,5-Disubstituted Isoxazoles from a β-Enamino Diketone (Method A)[1][2]

To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL) is added hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol). The reaction mixture is stirred at room temperature for the time specified in the literature. After completion, the solvent is evaporated under reduced pressure. The residue is then taken up in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired isoxazole regioisomers.

One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[3]

A mixture of an aldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent (e.g., aqueous tert-butanol) is stirred at room temperature. Sodium hypochlorite solution is added dropwise, followed by the terminal alkyne (1 mmol) and a copper(I) catalyst, such as copper(I) iodide (5 mol%). The reaction is stirred until completion. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the 3,5-disubstituted isoxazole.

Analytical Techniques for Regioisomer Characterization

Unambiguous determination of the substitution pattern on the isoxazole ring is paramount. Several analytical techniques are routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and readily accessible tool for distinguishing between 3,5- and other disubstituted isoxazole regioisomers. The chemical shift of the proton at the C-4 position of the isoxazole ring (H-4) is particularly informative. In 3,5-disubstituted isoxazoles, the H-4 proton typically resonates in a distinct region of the spectrum. The electronic nature of the substituents at C-3 and C-5 influences the precise chemical shift of H-4, allowing for structural assignment.[4][5] For instance, a study on a series of unsymmetrical 3(5)-substituted-5(3)-phenyl-isoxazole derivatives demonstrated that the resonance values of the H-4 proton can be used as a reliable parameter to distinguish between the isomers.[4]

X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. This technique provides unequivocal proof of the atomic connectivity and the substitution pattern of the isoxazole ring.[1][6] Obtaining a suitable crystal for analysis can be a challenging step, but the resulting crystallographic data provides unambiguous confirmation of the regioisomeric structure.

Experimental and Analytical Workflow

The synthesis and analysis of 3,5-disubstituted isoxazole regioisomers typically follow a structured workflow. The diagram below illustrates the key stages from synthesis to characterization.

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_output Result start Starting Materials (e.g., β-Enamino Diketone + NH₂OH·HCl or Alkyne + Aldehyde + NH₂OH·HCl) reaction Reaction Conditions (Solvent, Catalyst, Temperature) start->reaction crude Crude Product Mixture reaction->crude purification Purification (Column Chromatography) crude->purification nmr ¹H NMR Analysis (Identify Regioisomers & Ratio) purification->nmr xray X-ray Crystallography (Unambiguous Structure) nmr->xray If needed for confirmation isomers Isolated & Characterized Regioisomers nmr->isomers xray->isomers

Workflow for the synthesis and analysis of isoxazole regioisomers.

This guide provides a framework for understanding and controlling the formation of regioisomers in the synthesis of 3,5-disubstituted isoxazoles. By carefully selecting synthetic methodologies and employing appropriate analytical techniques, researchers can efficiently obtain and characterize the desired isoxazole isomers for their drug discovery and development programs.

References

A Comparative Guide to the Structure-Activity Relationship of Isoxazole-3-Carboxylate Analogs as AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isoxazole-3-carboxylate and its carboxamide analogs that modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The structure-activity relationship (SAR) is explored through quantitative data from electrophysiological studies, offering insights into the structural requirements for both positive and negative allosteric modulation of these critical central nervous system targets.

Introduction to AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs), which potentiate receptor activity, are investigated for cognitive enhancement and treatment of depression, while negative modulators or inhibitors are explored for conditions involving excitotoxicity, such as Parkinson's disease.[1][2] The isoxazole scaffold has proven to be a versatile core for developing potent and specific AMPA receptor modulators.[1][3]

Part 1: Bis(isoxazole) Analogs as Positive Allosteric Modulators (PAMs)

A series of bivalent ligands, specifically bis(isoxazole) derivatives, have been identified as highly potent PAMs of the AMPA receptor.[1] The key structural feature of these analogs is a linker connecting two isoxazole moieties. The nature and length of this linker, along with substituents on the isoxazole ring, are critical for activity.

Quantitative SAR Data: Bis(isoxazole) PAMs

The activity of these compounds is typically measured by their ability to potentiate ion currents induced by an AMPA receptor agonist like kainate in neuronal cells. The data below summarizes the maximum potentiation observed for various linker structures in bis(isoxazole-3-carboxylate) analogs.

Compound IDLinker Structure (Connecting two 5,5'-isoxazole units)Isoxazole-3-SubstituentMax. Potentiation (%)Optimal ConcentrationReference
1 Ethane-1,2-diylbis(sulfanediyl)Methoxycarbonyl77%10⁻¹⁰ M[3][4]
2 1,4-Phenylenedi(methylene)Aminocarbonyl~70%10⁻¹¹ M[1]
3 Propane-1,3-diylbis(sulfanediyl)Methoxycarbonyl68%10⁻⁹ M[3]
4 Butane-1,4-diylbis(sulfanediyl)Methoxycarbonyl59%10⁻⁸ M[3]

SAR Summary:

  • Bivalent Structure is Key: Dimeric compounds show significantly higher potency (nanomolar to picomolar range) compared to their monomeric counterparts, likely due to binding to the U-shaped allosteric site on the dimeric AMPA receptor ligand-binding domain.[1][5]

  • Linker Composition: Flexible linkers containing sulfur atoms (disulfides) or methylene groups are effective.

  • Linker Length: The length of the aliphatic chain in the linker influences the optimal concentration for potentiation, suggesting an optimal distance between the two isoxazole heads for receptor binding.[3]

Part 2: Isoxazole-3-Carboxamide Analogs as AMPA Receptor Inhibitors

In contrast to the bivalent PAMs, a series of monomeric fluorophenyl-isoxazole-carboxamide derivatives have been identified as inhibitors of GluA2-containing AMPA receptors.[2] The SAR for this series focuses on the substituents attached to the carboxamide nitrogen and the phenyl ring at the 3-position of the isoxazole.

Quantitative SAR Data: Isoxazole-3-Carboxamide Inhibitors

The inhibitory activity of these analogs was quantified by measuring their half-maximal inhibitory concentration (IC₅₀) against GluA2 and GluA2/GluA3 receptor subtypes expressed in HEK293T cells.

Compound ID3-Position SubstituentN-Position SubstituentIC₅₀ GluA2 (µM)IC₅₀ GluA2/3 (µM)Reference
ISX-11 4-Fluorophenyl2-Chloro-5-(trifluoromethyl)phenyl4.44.62[2][6]
ISX-8 4-Fluorophenyl4-(tert-Butyl)phenyl4.64.79[2][6]
ISX-1 4-Fluorophenyl3,4,5-Trimethoxyphenyl> 10> 10[2][6]

SAR Summary:

  • Core Structure: The 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide scaffold is the core structure for this series of inhibitors.

  • Substituents on N-phenyl ring: The nature of the substituent on the N-phenyl ring is a critical determinant of inhibitory potency. Electron-withdrawing groups (e.g., -CF₃, -Cl) and bulky lipophilic groups (e.g., tert-butyl) are associated with higher potency.[2]

  • Methoxy Groups: Multiple methoxy substituents, as seen in ISX-1, lead to a significant loss of activity.[2]

Experimental Protocols

The primary method for evaluating the activity of these compounds is the whole-cell patch-clamp electrophysiology technique.[7]

Whole-Cell Patch-Clamp Electrophysiology Assay

This technique allows for the measurement of ion currents across the cell membrane of a single neuron or a cell expressing the target receptor (e.g., HEK293T cells transfected with AMPA receptor subunits).[6][8]

Objective: To measure the modulation (potentiation or inhibition) of AMPA receptor-mediated currents by test compounds.

Materials:

  • Cells: Primary cultured neurons (e.g., Purkinje neurons) or HEK293T cells expressing specific AMPA receptor subunits (e.g., GluA2).[1][2]

  • External Solution (aCSF): Artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4.[9]

  • Internal (Pipette) Solution: Contains (in mM): 115 K-Gluconate, 4 NaCl, 10 HEPES, and other components to mimic the intracellular environment. pH is adjusted to 7.2.[10]

  • Agonist: Glutamate or a specific agonist like Kainate or AMPA.[1][10]

  • Test Compounds: Isoxazole analogs dissolved in an appropriate vehicle (e.g., DMSO).

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.[9]

Procedure:

  • Cell Preparation: Culture cells on coverslips. For experiments, a single coverslip is placed in a recording chamber and continuously perfused with oxygenated external solution.

  • Pipette Preparation: A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution.[10]

  • Seal Formation: The micropipette is lowered onto a target cell under microscopic guidance. Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[7]

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential, typically -60 mV, to record inward currents.[6]

  • Baseline Recording: A stable baseline current is established. AMPA receptor-mediated currents are evoked by applying the agonist (e.g., 10 mM glutamate) for a short duration (e.g., 500 ms).[11]

  • Compound Application: The test compound is applied to the cell via the perfusion system at various concentrations.

  • Modulation Measurement:

    • For PAMs: The agonist is co-applied with the test compound. The increase in the current amplitude compared to the agonist-alone response is measured as the percentage potentiation.[1]

    • For Inhibitors: After pre-application of the test compound, the agonist is applied. The reduction in current amplitude is measured. Dose-response curves are generated to calculate the IC₅₀ value.[11]

  • Data Analysis: Data are recorded and analyzed using specialized software (e.g., GraphPad Prism).[11]

References

Safety Operating Guide

Proper Disposal of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of laboratory chemicals are critical for ensuring personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the following procedures are based on established best practices for the disposal of isoxazole derivatives, compounds with Boc-protecting groups, and ethyl esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.[1]

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and absorption.[2]
Body Protection A standard laboratory coat.Protects skin and clothing from accidental contamination.[2]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a respirator if creating aerosols or dust.Minimizes the potential for inhalation of airborne particles.[3]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] In the event of accidental contact, immediately wash the affected skin area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

II. Waste Classification and Segregation

Proper waste segregation is a foundational element of safe and compliant chemical disposal.

  • Hazardous Waste Classification : Treat all forms of this compound—including the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers)—as hazardous chemical waste.[1]

  • Waste Stream Separation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3] Incompatible wastes can react, leading to dangerous conditions.

III. Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service, coordinated by your institution's EHS department.[2] Do not attempt to dispose of this chemical down the drain or in regular trash .[2][3]

  • Container Selection :

    • Collect the waste in a chemically compatible, leak-proof container with a secure lid.[2][3]

    • Glass or polyethylene containers are generally suitable.[4] Avoid metal containers if there is a possibility of acidic or basic waste contamination.[2]

    • Ensure the container is clean and has not been used for incompatible chemicals.

  • Waste Collection and Labeling :

    • Carefully transfer the waste into the designated container, avoiding splashes or spills.

    • For solid waste, sweep it up carefully to avoid generating dust.[2] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand, then collect the absorbent material into the waste container.[2]

    • Clearly label the waste container with the full chemical name: "this compound," and indicate that it is "Hazardous Waste."[1][2] Include any other information required by your institution's waste management guidelines.[3]

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

    • Utilize secondary containment for liquid waste containers to prevent spills.[2]

  • Decontamination of Empty Containers :

    • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as chemical waste and add it to the designated hazardous waste container.[3]

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[3]

  • Arrangement for Professional Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] They will coordinate with a licensed chemical waste disposal company for final destruction, typically through high-temperature incineration.[3]

IV. Experimental Protocols and Methodologies

Specific, validated experimental protocols for the chemical neutralization or degradation of this compound are not publicly available.[2] Attempting to neutralize or degrade this chemical without a validated protocol can be dangerous and may produce other hazardous byproducts.[2] Therefore, chemical inactivation should not be attempted . The recommended and legally compliant method of disposal is through your institution's EHS-managed hazardous waste program.[2]

V. Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling this chemical waste.

Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal start Start: Have Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible & Leak-Proof Container classify->container label_container Label Container: 'Hazardous Waste' & Full Chemical Name container->label_container collect Collect Waste (Pure compound, solutions, contaminated materials) label_container->collect store Store Sealed Container in Designated Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Decision_Tree q1 Is the material This compound or contaminated with it? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no action_yes Treat as Hazardous Waste. Follow institutional EHS procedures. ans1_yes->action_yes action_no Follow disposal procedures for that specific chemical. ans1_no->action_no q2 Can this be disposed of in regular trash or drain? action_yes->q2 ans2_no No q2->ans2_no final_action Collect in a labeled, compatible container and contact EHS for disposal. ans2_no->final_action

Caption: Decision tree for handling chemical waste.

References

Essential Safety and Operational Guide for Handling Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate was not publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including isoxazole derivatives, ethyl carboxylates, and N-Boc protected amines. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended for researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.[1][8]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated or damaged.[1]
Body Protection A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[1][9]
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be in close proximity and unobstructed.[10]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.[10] Use non-sparking tools.[2][9]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the setup is secure and monitored.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10] Decontaminate all work surfaces.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

Spill Response
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[10]

  • Cleanup: Collect the absorbed or swept material into a suitable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[10] Do not dispose of it down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood handling_weigh Weighing and Transfer in Fume Hood prep_fume_hood->handling_weigh handling_dissolve Solution Preparation handling_weigh->handling_dissolve spill_detected Spill Detected handling_weigh->spill_detected Potential Spill handling_reaction Reaction Setup and Monitoring handling_dissolve->handling_reaction handling_dissolve->spill_detected cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash disposal_segregate Segregate Hazardous Waste cleanup_wash->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_collection Arrange for Professional Disposal disposal_label->disposal_collection end_process End of Process disposal_collection->end_process start Start start->prep_ppe spill_evacuate Evacuate Area spill_detected->spill_evacuate spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Collect Waste spill_contain->spill_cleanup spill_decontaminate Decontaminate Spill Area spill_cleanup->spill_decontaminate spill_decontaminate->disposal_segregate

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.